molecular formula C11H15NO B2502041 4-(Cyclobutylmethylamino)phenol CAS No. 1510020-28-6

4-(Cyclobutylmethylamino)phenol

Cat. No.: B2502041
CAS No.: 1510020-28-6
M. Wt: 177.247
InChI Key: GJDUEJAVZRBOGB-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethylamino)phenol is a phenolic compound of interest in synthetic organic and medicinal chemistry research. Its molecular structure, which incorporates a cyclobutylmethyl group attached to the nitrogen of an aminophenol core, makes it a potential building block for the synthesis of more complex molecules. Phenolic compounds with similar structural features are frequently investigated for their redox properties and their role as antioxidants, which can be studied using techniques like cyclic voltammetry to understand their electron-transfer capabilities . In material science, such specialized phenol derivatives can serve as monomers or cross-linking agents in polymer chemistry. The phenol group can be incorporated into larger structures, such as self-healing hydrogels, where the degree of phenol substitution can significantly influence the final material's molecular interactions and physical properties . Furthermore, the compound can be a key intermediate in developing novel ligands for metal complexes or in constructing m-aryloxy phenols, which have applications in creating polymers with enhanced thermal stability . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclobutylmethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-9-2-1-3-9/h4-7,9,12-13H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDUEJAVZRBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-(Cyclobutylmethylamino)phenol – Structural Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective receptor modulators relies heavily on privileged molecular scaffolds. 4-(Cyclobutylmethylamino)phenol is a highly versatile secondary amine and phenolic building block. By combining the conformationally restricted, lipophilic cyclobutylmethyl group with the hydrogen-bonding capacity of an aminophenol core, this compound serves as a critical intermediate in the development of targeted therapeutics. It is particularly prominent in the synthesis of central nervous system (CNS) agents, such as Kappa Opioid Receptor (KOP) ligands[1], and kinase inhibitors, including JAK kinase modulators[2].

This whitepaper provides an in-depth technical analysis of 4-(Cyclobutylmethylamino)phenol, detailing its physicochemical properties, structural rationale in drug design, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(Cyclobutylmethylamino)phenol is essential for predicting its pharmacokinetic behavior and reactivity. The data below summarizes its core metrics.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(Cyclobutylmethylamino)phenol
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES String C1CC(C1)CNc2ccc(O)cc2
Hydrogen Bond Donors 2 (Phenolic -OH, Secondary Amine -NH)
Hydrogen Bond Acceptors 2 (Phenolic -O, Secondary Amine -N)
Topological Polar Surface Area (TPSA) ~32.3 Ų
Predicted pKa (Amine) ~9.5 – 10.0 (Basic)
Predicted pKa (Phenol) ~9.8 – 10.2 (Weakly Acidic)
Causality in Structural Design

The architecture of this molecule is not arbitrary; each functional group serves a distinct stereoelectronic purpose:

  • The Cyclobutylmethyl Moiety: Unlike flexible linear alkyl chains (e.g., butyl groups) that suffer a high entropic penalty upon receptor binding, the cyclobutane ring adopts a rigid, "puckered" conformation. This specific 3D geometry provides optimal steric bulk to precisely fill hydrophobic sub-pockets in target receptors[1].

  • The para-Phenol Ring: The 1,4-substitution pattern ensures a linear spatial arrangement. The phenol acts as a dual-role pharmacophore, capable of both donating and accepting hydrogen bonds with target residues (e.g., Tyrosine or Histidine) deep within binding clefts.

  • The Secondary Amine: The basicity of the secondary amine ensures that the molecule is predominantly protonated at physiological pH (7.4). This cationic state is strictly required to form critical salt bridges with conserved Aspartate residues in G-protein coupled receptors (GPCRs)[3].

PharmacophoreLogic Scaffold 4-(Cyclobutylmethylamino)phenol Core Scaffold CBM Cyclobutylmethyl Moiety Scaffold->CBM Amine Secondary Amine Scaffold->Amine Phenol para-Phenol Ring Scaffold->Phenol Hydro Steric Bulk & Lipophilic Pocket Fit CBM->Hydro Salt Protonation & Salt Bridge (Asp) Amine->Salt HBond H-Bond Donor/ Acceptor (Tyr/His) Phenol->HBond Target Target Receptor (e.g., KOP / JAK) Hydro->Target Salt->Target HBond->Target

Fig 2. Pharmacological mapping of the scaffold's functional groups to receptor interactions.

Pharmacological Relevance

The 4-(cyclobutylmethylamino)phenol substructure is a highly sought-after motif in modern pharmacology:

  • Kappa Opioid Receptor (KOP) Ligands: The compound is a direct precursor to highly selective KOP radioligands, such as [³H]HS665[1]. In HS665, the cyclobutylmethyl group is the primary driver of KOP selectivity over Mu and Delta opioid receptors. The radioligand demonstrates remarkable affinity (Kd ~ 0.45 nM) and is utilized to probe structural mechanisms governing ligand-KOP interactions[1][3].

  • JAK Kinase Modulators: Derivatives containing the cyclobutylmethylamino moiety are actively patented for use as Janus kinase (JAK) inhibitors. These nicotinamide-based compounds are designed to treat autoimmune diseases (like Crohn's disease and multiple sclerosis) and hematological malignancies by selectively modulating the JAK-STAT signaling pathway[2].

Synthetic Methodologies: Reductive Amination Protocol

The most efficient and scalable method to synthesize 4-(Cyclobutylmethylamino)phenol is via the reductive amination of 4-aminophenol with cyclobutanecarboxaldehyde.

Rationale for Reagent Selection

Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is mild enough that it will not reduce the unreacted cyclobutanecarboxaldehyde directly into cyclobutylmethanol. Instead, it selectively reduces the highly electrophilic iminium ion formed in situ, preventing over-alkylation and maximizing the yield of the secondary amine.

SynthesisWorkflow A 1. Reactants 4-Aminophenol + Cyclobutanecarboxaldehyde B 2. Condensation (DCM, AcOH cat., RT) Forms Iminium Ion A->B  Nucleophilic Addition C 3. Reduction (NaBH(OAc)3, 4h) Selective Imine Reduction B->C  In-situ Reduction D 4. Workup & Validation (Acid-Base Extraction, TLC Ninhydrin Stain) C->D  Quench & Isolate E 5. Final Product 4-(Cyclobutylmethylamino)phenol D->E  Purification

Fig 1. Step-by-step reductive amination workflow with self-validating isolation steps.

Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • Suspend 4-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add cyclobutanecarboxaldehyde (1.05 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: Mild acid catalysis is required to activate the carbonyl oxygen for nucleophilic attack without fully protonating the primary amine, which would render it non-nucleophilic.

  • Stir for 1 hour to allow the Schiff base (imine) to fully form.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0°C using an ice bath. 6. Add NaBH(OAc)₃ (1.5 eq) in small portions to manage the mild exotherm. 7. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Step 3: Self-Validating Workup & Isolation 8. Validation Check (TLC): Spot the reaction mixture on a silica TLC plate alongside the 4-aminophenol starting material. Stain with Ninhydrin and heat. Validation logic: Unreacted primary amine (starting material) will stain a deep purple (Ruhemann's purple). The desired secondary amine product will stain a distinct yellow/orange. The complete disappearance of the purple spot confirms reaction completion. 9. Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. 10. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 4-(Cyclobutylmethylamino)phenol.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized compound, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic cyclobutane ring multiplet integrating to 6 protons between 1.60 – 2.10 ppm. The methylene bridge (-CH₂-NH-) will appear as a doublet around 2.90 ppm. The para-substituted aromatic ring will present a characteristic AB spin system (two doublets, J ≈ 8.5 Hz) integrating to 4 protons between 6.40 and 6.70 ppm.

  • ESI-MS (Positive Mode): The mass spectrum must show a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 178.1.

References

  • Synthesis and pharmacological evaluation of [(3)H]HS665, a novel, highly selective radioligand for the kappa opioid receptor Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • HS665 | C21H27NO | CID 71452041 - PubChem Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • WO2012061428A2 - Nicotinamides as jak kinase modulators Source: Google Patents URL

Sources

An In-Depth Technical Guide to 4-((cyclobutylmethyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the phenol and aminophenol scaffolds serve as privileged structures, forming the backbone of numerous therapeutic agents. Among these, N-substituted 4-aminophenols are a class of compounds that continue to attract significant interest due to their diverse pharmacological activities. This guide focuses on a specific derivative, 4-((cyclobutylmethyl)amino)phenol, providing a comprehensive overview of its nomenclature, synthesis, characterization, and potential biological significance. The introduction of a cyclobutylmethyl group to the 4-aminophenol core presents an intriguing modification, potentially influencing the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This document aims to serve as a valuable resource for researchers engaged in the exploration of novel aminophenol derivatives for therapeutic applications.

Part 1: Nomenclature and Structural Elucidation

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 4-((cyclobutylmethyl)amino)phenol .

This name is derived by considering 4-aminophenol as the parent structure. The amino group at the 4-position is substituted with a cyclobutylmethyl group, leading to the designation "4-((cyclobutylmethyl)amino)". The "phenol" suffix indicates the presence of a hydroxyl group on the benzene ring.

Structural Representation:

Caption: 2D structure of 4-((cyclobutylmethyl)amino)phenol.

Part 2: Synthesis Methodology

The synthesis of 4-((cyclobutylmethyl)amino)phenol is most effectively achieved through a one-pot reductive amination reaction. This method is widely favored for its efficiency, high yields, and operational simplicity.[1] The reaction proceeds in two main stages: the formation of a Schiff base intermediate followed by its in-situ reduction.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-((cyclobutylmethyl)amino)phenol.

Materials:

  • 4-Aminophenol

  • Cyclobutanecarboxaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) in methanol (approximately 5-10 mL per gram of 4-aminophenol).

    • To this stirred solution, add cyclobutanecarboxaldehyde (1.1 equivalents) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • In-situ Reduction:

    • After the formation of the Schiff base is deemed complete, cool the reaction mixture to 0 °C using an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 equivalents) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-((cyclobutylmethyl)amino)phenol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:
  • Methanol as Solvent: Methanol is an excellent solvent for both 4-aminophenol and the intermediate Schiff base. It is also compatible with the use of sodium borohydride as the reducing agent.[1]

  • Sodium Borohydride as Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine C=N bond without affecting the aromatic ring or the phenolic hydroxyl group.[2]

  • Excess Aldehyde and Reducing Agent: A slight excess of cyclobutanecarboxaldehyde is used to ensure complete consumption of the starting 4-aminophenol. An excess of sodium borohydride is necessary to ensure the complete reduction of the Schiff base intermediate.

  • Aqueous Work-up: The aqueous work-up is crucial for removing any unreacted reagents, byproducts, and inorganic salts, leading to a cleaner crude product for purification.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_purification Purification 4-Aminophenol 4-Aminophenol Imine Formation Imine Formation 4-Aminophenol->Imine Formation Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->Imine Formation In-situ Reduction In-situ Reduction Imine Formation->In-situ Reduction NaBH4, MeOH Aqueous Work-up Aqueous Work-up In-situ Reduction->Aqueous Work-up Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography 4-((cyclobutylmethyl)amino)phenol 4-((cyclobutylmethyl)amino)phenol Column Chromatography->4-((cyclobutylmethyl)amino)phenol

Caption: Workflow for the synthesis of 4-((cyclobutylmethyl)amino)phenol.

Part 3: Analytical Characterization

Thorough characterization of the synthesized 4-((cyclobutylmethyl)amino)phenol is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the protons of the cyclobutylmethyl group, and the amine and hydroxyl protons.

    • Aromatic Region (δ 6.5-7.0 ppm): Two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

    • Cyclobutylmethyl Protons: A multiplet for the methine proton of the cyclobutane ring attached to the methylene group, a doublet for the methylene protons adjacent to the nitrogen, and multiplets for the remaining cyclobutane protons.

    • NH and OH Protons: Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the hydroxyl group (ipso-carbon) at a downfield shift and the carbon bearing the amino group.

    • Cyclobutylmethyl Carbons: Signals corresponding to the methylene carbon adjacent to the nitrogen, the methine carbon of the cyclobutane ring, and the other methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-((cyclobutylmethyl)amino)phenol.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (phenol)3200-3600 (broad)
N-H (secondary amine)3300-3500 (sharp to medium)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960
C=C (aromatic)1500-1600
C-N1250-1350
C-O (phenol)1180-1260
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₁H₁₅NO.

Part 4: Potential Applications in Drug Development

While specific biological activity data for 4-((cyclobutylmethyl)amino)phenol is not extensively reported in the literature, the broader class of N-substituted 4-aminophenols has shown significant promise in various therapeutic areas.[3][4]

Analgesic and Antipyretic Agents

The most well-known derivative of 4-aminophenol is N-acetyl-4-aminophenol, commonly known as paracetamol or acetaminophen.[5] Research into other N-substituted derivatives is ongoing, with the aim of developing analogues with improved safety profiles, particularly with respect to hepatotoxicity. The cyclobutylmethyl substituent in 4-((cyclobutylmethyl)amino)phenol may influence its metabolic fate and potentially reduce the formation of toxic metabolites.

Anticancer Activity

Several N-substituted 4-aminophenol derivatives have been investigated for their potential as anticancer agents. For example, some derivatives have shown cytotoxic effects against melanoma cell lines.[3] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) or the inhibition of key enzymes involved in tumor progression. The lipophilic nature of the cyclobutylmethyl group could enhance cellular uptake and contribute to its potential cytotoxic activity.

Other Potential Pharmacological Activities

Derivatives of 4-aminophenol have also been explored for a range of other biological activities, including antimicrobial and antioxidant properties.[6] The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, and the overall structure of the molecule will determine its spectrum of activity.

Potential_Applications cluster_applications Potential Therapeutic Areas 4-((cyclobutylmethyl)amino)phenol 4-((cyclobutylmethyl)amino)phenol Analgesia & Antipyresis Analgesia & Antipyresis 4-((cyclobutylmethyl)amino)phenol->Analgesia & Antipyresis Paracetamol Analogue Oncology Oncology 4-((cyclobutylmethyl)amino)phenol->Oncology Cytotoxic Potential Antimicrobial Antimicrobial 4-((cyclobutylmethyl)amino)phenol->Antimicrobial Antioxidant Antioxidant 4-((cyclobutylmethyl)amino)phenol->Antioxidant

Caption: Potential therapeutic applications of 4-((cyclobutylmethyl)amino)phenol.

Conclusion

4-((cyclobutylmethyl)amino)phenol is a fascinating molecule with potential for further investigation in the field of drug discovery. Its synthesis via reductive amination is a robust and scalable method. The structural and electronic properties conferred by the cyclobutylmethyl group may lead to novel pharmacological activities. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related N-substituted 4-aminophenol derivatives. Further studies are warranted to elucidate its specific biological targets and mechanisms of action, which could pave the way for the development of new and improved therapeutic agents.

References

  • Cabedo, N., et al. (2001). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Bioorganic & Medicinal Chemistry, 9(10), 2535-2543. [Link]

  • Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 103, 130080. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Wikipedia. (2024). 4-Aminophenol. [Link]

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 251-264. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the synthesis of highly targeted therapeutics often relies on proprietary, custom-synthesized intermediates. 4-(Cyclobutylmethylamino)phenol is one such critical building block. Primarily identified within the patent literature—specifically in the development of pyrrole-based compounds by Laboratoires Servier and Vernalis R&D Ltd.—this compound serves as a vital precursor in the synthesis of apoptosis-inducing agents targeting the Bcl-2 protein family[1].

This technical guide provides a comprehensive overview of the chemical identity, structural search strategies, step-by-step synthetic methodologies, and mechanistic applications of 4-(cyclobutylmethylamino)phenol.

Chemical Identity & Database Search Strategy

When conducting a CAS number search for highly specific patent intermediates, researchers often encounter a "null result" in standard commercial registries. Because 4-(cyclobutylmethylamino)phenol was synthesized specifically as a precursor for a patented Active Pharmaceutical Ingredient (API), it lacks a widely indexed public CAS Registry Number[1].

To successfully navigate chemical databases (such as PubChem, SureChEMBL, or SciFinder) for such compounds, the search strategy must pivot from nomenclature to exact structural identifiers. Utilizing the InChIKey or SMILES string ensures 100% structural matching, bypassing the limitations of proprietary or unassigned CAS numbers.

Table 1: Chemical Properties & Structural Identifiers
PropertyValue
IUPAC Name 4-(cyclobutylmethylamino)phenol
Common Nomenclature N-(cyclobutylmethyl)-4-aminophenol
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
InChIKey GJDUEJAVZRBOGB-UHFFFAOYSA-N
SMILES C1=CC(O)=CC=C1NCC1CCC1
CAS Registry Number Unassigned in public bulk registries
Primary Patent Reference [1]

Synthetic Methodology & Protocol

The synthesis of 4-(cyclobutylmethylamino)phenol is achieved via the reductive amination of 4-aminophenol with cyclobutanecarbaldehyde.

Synthesis A 4-Aminophenol C Imine Intermediate A->C Condensation B Cyclobutanecarbaldehyde B->C Condensation D NaBH(OAc)3 Reduction C->D In situ E 4-(Cyclobutylmethylamino)phenol D->E Selective Reduction

Synthetic workflow for 4-(cyclobutylmethylamino)phenol via reductive amination.

Causality of Reagent Selection (Expertise & Experience)

The reductive amination utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a standard established by [2].

  • Why NaBH(OAc)₃ over NaBH₄? Sodium borohydride is too reactive and will prematurely reduce the cyclobutanecarbaldehyde directly to cyclobutylmethanol before the imine can fully form.

  • Why NaBH(OAc)₃ over NaBH₃CN? Sodium cyanoborohydride is highly toxic and requires strict pH monitoring. NaBH(OAc)₃ is mild, highly selective for imines over aldehydes, and operates efficiently in weakly acidic environments, preventing the over-alkylation of the secondary amine into a tertiary amine byproduct[2].

Step-by-Step Protocol

Reagents: 4-Aminophenol (1.0 eq), Cyclobutanecarbaldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE) (0.2 M).

  • Imine Formation: Dissolve 4-aminophenol in anhydrous DCE under a nitrogen atmosphere. Add cyclobutanecarbaldehyde, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1–2 hours to allow the imine intermediate to form.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ portion-wise to control the mild exothermic reaction and hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Causality: The basic bicarbonate neutralizes the acetic acid and destroys unreacted borohydride, ensuring the newly formed secondary amine remains in its free-base form for optimal extraction.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure 4-(cyclobutylmethylamino)phenol.

Self-Validation & In-Process Controls (Trustworthiness)

Every robust protocol must be a self-validating system to prevent downstream failures:

  • Pre-Reaction Validation: Verify the integrity of the cyclobutanecarbaldehyde via ¹H-NMR prior to use, as aliphatic aldehydes are highly prone to auto-oxidation into carboxylic acids, which will halt the reaction.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar 4-aminophenol spot and the emergence of a new, less polar UV-active spot confirms the conversion to the secondary amine.

  • Post-Reaction Validation: Perform LC-MS analysis. The presence of the dominant [M+H]⁺ peak at m/z 178.1 validates the successful synthesis, while the absence of a peak at m/z 246.1 confirms that over-alkylation (dialkylation) was successfully avoided.

Application in Drug Development: Bcl-2 Inhibition

Once synthesized, 4-(cyclobutylmethylamino)phenol acts as a nucleophilic building block. The secondary amine and the phenolic hydroxyl group serve as orthogonal attachment points for incorporating the cyclobutylmethyl moiety into larger pyrrole-based scaffolds [1].

These pyrrole derivatives are engineered to act as BH3 mimetics. They competitively bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting these proteins, the therapeutics free up pro-apoptotic proteins (Bax and Bak), which oligomerize on the mitochondrial membrane, release cytochrome C, and trigger the caspase cascade leading to programmed cell death (apoptosis) in malignant cells[3].

Pathway A Pyrrole Derivative (Active API) B Bcl-2 / Bcl-xL (Anti-apoptotic) A->B Inhibits C Bax / Bak (Pro-apoptotic) B->C Releases D Cytochrome C Release C->D Pore Formation E Apoptosis (Cell Death) D->E Activates Caspases

Mechanism of action for pyrrole-based Bcl-2 inhibitors triggering apoptosis.

References

  • US Patent 9,108,983 B2: Le Tiran, A., et al. (2015). Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them. Les Laboratoires Servier & Vernalis R&D Ltd.
  • The Journal of Organic Chemistry : Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 61(11), 3849–3862. URL: [Link]

Sources

An In-depth Technical Guide to 4-hydroxy-N-cyclobutylmethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-hydroxy-N-cyclobutylmethylaniline, a substituted aminophenol. Given the absence of this specific molecule in readily available chemical databases, this document focuses on its nomenclature, established synthetic routes for analogous compounds, predicted physicochemical properties, and potential areas of application for researchers in drug discovery and chemical synthesis.

Nomenclature and Structure

The compound in focus is systematically named 4-((cyclobutylmethyl)amino)phenol . The name indicates a phenol ring with an amino group at the fourth position (para) relative to the hydroxyl group. This amino group is further substituted with a cyclobutylmethyl group.

Synonyms and Alternative Names:

  • 4-hydroxy-N-cyclobutylmethylaniline

  • N-(cyclobutylmethyl)-p-aminophenol

  • p-((cyclobutylmethyl)amino)phenol

Chemical Structure:

Figure 1: Chemical structure of 4-((cyclobutylmethyl)amino)phenol.

Synthesis Methodologies

As 4-hydroxy-N-cyclobutylmethylaniline is not a stock chemical, its synthesis would be a prerequisite for any research. Two primary and reliable methods for the synthesis of N-substituted 4-aminophenols are reductive amination and N-alkylation.[1]

Reductive Amination of 4-Aminophenol

Reductive amination is a versatile method for forming carbon-nitrogen bonds.[2] This process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.[3] For the synthesis of 4-hydroxy-N-cyclobutylmethylaniline, 4-aminophenol would be reacted with cyclobutanecarboxaldehyde.

Reaction Scheme:

4-Aminophenol 4-Aminophenol Imine Intermediate Imine Intermediate 4-Aminophenol->Imine Intermediate + Cyclobutanecarboxaldehyde 4-hydroxy-N-cyclobutylmethylaniline 4-hydroxy-N-cyclobutylmethylaniline Imine Intermediate->4-hydroxy-N-cyclobutylmethylaniline + Reducing Agent (e.g., NaBH3CN)

Figure 2: Reductive amination pathway.

Experimental Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add cyclobutanecarboxaldehyde (1 to 1.2 equivalents) to the solution.

    • The reaction can be catalyzed by a mild acid, and the pH is typically adjusted to a range of 4-6 to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, a reducing agent is added. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces imines in the presence of aldehydes.[3] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) can also be used.[3][4]

    • Add the reducing agent (1.5 to 2 equivalents) portion-wise to the reaction mixture, maintaining the temperature with an ice bath if necessary.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of a protic solvent like methanol facilitates both the dissolution of 4-aminophenol and the formation of the imine.

  • The use of a selective reducing agent like NaBH3CN is crucial to prevent the reduction of the starting aldehyde.[3]

N-Alkylation of 4-Aminophenol

Direct alkylation of the amino group of 4-aminophenol with a suitable alkyl halide, in this case, cyclobutylmethyl bromide, is another viable synthetic route. A key challenge in the alkylation of aminophenols is achieving selectivity between the amino and hydroxyl groups.[1]

Reaction Scheme:

4-Aminophenol 4-Aminophenol 4-hydroxy-N-cyclobutylmethylaniline 4-hydroxy-N-cyclobutylmethylaniline 4-Aminophenol->4-hydroxy-N-cyclobutylmethylaniline + Cyclobutylmethyl bromide, Base

Figure 3: N-alkylation pathway.

Experimental Protocol:

  • Reaction Setup:

    • To a solution of 4-aminophenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2-3 equivalents).

    • Add cyclobutylmethyl bromide (1 to 1.2 equivalents) dropwise to the stirred suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 60-80 °C.

    • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Strategies for Selective N-Alkylation:

To favor N-alkylation over O-alkylation, the reaction conditions can be optimized. The less acidic amino group is generally less reactive than the phenoxide ion formed by the deprotonation of the hydroxyl group. However, by using a suitable base and solvent system, the selectivity can be controlled. One strategy involves protecting the hydroxyl group before alkylation, followed by a deprotection step.[1]

Predicted Physicochemical Properties

While experimental data for 4-hydroxy-N-cyclobutylmethylaniline is not available, its properties can be estimated based on its structure and comparison with similar molecules.

PropertyPredicted Value
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Likely an off-white to light brown solid
Melting Point Expected to be higher than 4-aminophenol (186-189 °C) due to increased molecular weight and van der Waals forces.
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like methanol, ethanol, and acetone.
pKa The phenolic hydroxyl group is expected to have a pKa around 10, while the secondary amine would be a weak base.

Predicted Spectral Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenol ring, the methylene protons of the cyclobutylmethyl group, the methine proton of the cyclobutane ring, and the protons of the cyclobutane ring itself. The amine and hydroxyl protons will also be present, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield. Signals for the carbons of the cyclobutylmethyl group will also be present.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-N stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Future Research

Derivatives of N-substituted 4-aminophenol have been investigated for their potential as antimelanoma agents.[5] The core structure of 4-aminophenol is a known substrate for tyrosinase, an enzyme involved in melanin synthesis. This suggests that novel derivatives, such as 4-hydroxy-N-cyclobutylmethylaniline, could be designed as targeted pro-drugs for melanoma.[5]

Future Research Directions:

  • Synthesis and Characterization: The primary step would be the successful synthesis and full characterization of 4-hydroxy-N-cyclobutylmethylaniline to confirm its structure and purity.

  • Biological Evaluation: The synthesized compound could be screened for its cytotoxic effects on various cancer cell lines, particularly melanoma cells. Its activity as a tyrosinase inhibitor could also be investigated.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with different N-alkyl or cycloalkyl substituents would allow for the exploration of SAR and the optimization of potential therapeutic properties.

Conclusion

While 4-hydroxy-N-cyclobutylmethylaniline is not a commercially available compound, established synthetic methodologies for N-substituted 4-aminophenols, such as reductive amination and N-alkylation, provide clear pathways for its preparation. Its structural similarity to compounds with known biological activity, particularly in the context of antimelanoma research, makes it an interesting target for synthesis and further investigation by researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge required to embark on such research endeavors.

References

[5] Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Melanoma Research, 1992. [6] (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [7] Production of n-substituted aminophenols. Google Patents. [8] Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. Taylor & Francis Online, 2008. [9] An In-depth Technical Guide to the Molecular Structure of Substituted Aminophenols. Benchchem. [1] Selective alkylation of aminophenols. University of Michigan. [4] Reductive Amination - Common Conditions. Organic Chemistry Portal. [10] Phenol, 4-[[(4-butylphenyl)methylene]amino]- - Substance Details - SRS. US EPA. [11] (PDF) Selective alkylation of aminophenols. ResearchGate. [12] 4-{[(1-cyclopropylethyl)amino]methyl}phenol. BLDpharm. [13] Selective alkylation of hydroxyl group of aminophenols. ResearchGate. [14] Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Journal of Organic Chemistry, 2003. [15] Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis, 2014. [3] Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [16] Alkylation of p-aminophenol. Google Patents. [2] Application Note – Reductive Amination. Sigma-Aldrich. 4-Aminophenol >= 98 123-30-8. Sigma-Aldrich. [17] Phenol, 4-[(phenylmethyl)amino]-. NIST WebBook. 4-Aminophenol. Tokyo Chemical Industry Co., Ltd.. [18] Phenol, 4-amino-. NIST WebBook. [19] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC, 2022. [20] 4-Aminophenol. Wikipedia. [21] 4-Aminophenol synthesis. ChemicalBook. [22] Safety Data Sheet: 4-Aminophenol. Carl ROTH. [23] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate, 2014. [24] Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Benchchem. [25] Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-. NIST WebBook. [26] SYNTHESIS OF (4-CHLOROBENZYLIDENE-AMINO)-PHENOL AND (4-METHOXYBENZYLIDENE-AMINO). Iwemi. [27] 4-[Bis(4-aminophenyl)methyl]phenol. PubChem. 4-Aminophenol for synthesis 123-30-8. MilliporeSigma.

Sources

An In-depth Technical Guide to the Physical Properties of N-cyclobutylmethyl-p-aminophenol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of N-cyclobutylmethyl-p-aminophenol, a specialized derivative of p-aminophenol. Due to the limited publicly available data on this specific molecule, this guide establishes a robust analytical framework by leveraging extensive data from the parent compound, p-aminophenol, and its close structural analog, N-butyl-p-aminophenol. The document details the critical physical properties relevant to drug development, including melting point, boiling point, solubility, pKa, and logP. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of novel p-aminophenol derivatives.

Introduction: The Significance of N-Alkylated p-Aminophenols

p-Aminophenol and its derivatives are cornerstone molecules in the pharmaceutical and chemical industries. Most notably, p-aminophenol is the direct precursor to acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs worldwide[1]. The therapeutic potential of p-aminophenol derivatives extends further, with various N-substituted analogs exhibiting a range of biological activities[2]. The introduction of an N-alkyl group, such as the cyclobutylmethyl moiety, can significantly modulate a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The cyclobutylmethyl group is of particular interest in medicinal chemistry. It is a lipophilic, conformationally constrained, non-planar cycloalkyl group. Its incorporation into a parent molecule can impact receptor binding, metabolic stability, and membrane permeability. A notable example is Nalbuphine, an opioid analgesic that features an N-cyclobutylmethyl group and exhibits a mixed agonist-antagonist profile at opioid receptors[3][4][5][6].

This guide will focus on the physical properties of the target molecule, N-cyclobutylmethyl-p-aminophenol, by first establishing a baseline with the well-characterized p-aminophenol and then drawing comparisons with N-butyl-p-aminophenol.

Molecular Structures:

  • p-Aminophenol: The foundational molecule.

  • N-butyl-p-aminophenol: A linear alkyl-substituted analog.

  • N-cyclobutylmethyl-p-aminophenol: The target molecule of this guide.

Core Physical Properties: A Comparative Analysis

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its developability. These properties influence everything from formulation and dosage form design to absorption, distribution, metabolism, and excretion (ADME).

Melting and Boiling Points

The melting and boiling points provide insights into the purity and the strength of the intermolecular forces within a crystalline solid and liquid, respectively. For phenols and aminophenols, hydrogen bonding plays a significant role in elevating these temperatures compared to non-polar compounds of similar molecular weight[7][8].

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Aminophenol C₆H₇NO109.13187.5284 (decomposes)
N-butyl-p-aminophenol C₁₀H₁₅NO165.2364137 @ 3 Torr
N-cyclobutylmethyl-p-aminophenol C₁₁H₁₅NO177.24Not availableNot available

Data for p-Aminophenol sourced from[9][10][11][12]. Data for N-butyl-p-aminophenol sourced from[13].

Expert Insights: The introduction of an N-alkyl group in N-butyl-p-aminophenol disrupts the intermolecular hydrogen bonding network present in p-aminophenol, leading to a significant decrease in both melting and boiling points, despite the increase in molecular weight. It is anticipated that N-cyclobutylmethyl-p-aminophenol would exhibit a melting point that is likely higher than N-butyl-p-aminophenol due to the rigid cyclobutyl group potentially allowing for more ordered crystal packing, but still significantly lower than p-aminophenol.

Solubility

Solubility is a crucial factor for drug absorption and formulation. The presence of both a hydroxyl and an amino group in p-aminophenol allows for hydrogen bonding with water, rendering it moderately soluble[8][10].

CompoundWater SolubilityOther Solvents
p-Aminophenol 1.5 g/100 mLModerately soluble in alcohols; very soluble in dimethylsulfoxide (DMSO); soluble in acetonitrile, ethyl acetate, and acetone[10][11].
N-butyl-p-aminophenol Not availableExpected to have lower water solubility and higher solubility in non-polar organic solvents compared to p-aminophenol.
N-cyclobutylmethyl-p-aminophenol Not availableExpected to have low water solubility due to the increased lipophilicity of the cyclobutylmethyl group.

Expert Insights: The N-alkylation of p-aminophenol with increasingly larger and more lipophilic groups will predictably decrease aqueous solubility. The cyclobutylmethyl group, being more sterically hindered and non-polar than a butyl group, is expected to further reduce water solubility. For drug development purposes, formulation strategies such as salt formation or the use of co-solvents may be necessary to enhance the aqueous solubility of N-cyclobutylmethyl-p-aminophenol.

Acidity and Basicity (pKa)

p-Aminophenol is an amphoteric molecule, possessing a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The pKa values are critical for understanding the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor interactions.

CompoundpKa (amino group)pKa (phenolic group)
p-Aminophenol 5.4810.30
N-butyl-p-aminophenol Not availableNot available
N-cyclobutylmethyl-p-aminophenol Not availableNot available

Data for p-Aminophenol sourced from[10].

Expert Insights: The alkylation of the amino group in p-aminophenol is expected to slightly increase its basicity (increase the pKa of the conjugate acid) due to the electron-donating inductive effect of the alkyl group. Therefore, the pKa of the amino group in N-cyclobutylmethyl-p-aminophenol is likely to be slightly higher than 5.48. The pKa of the phenolic hydroxyl group is not expected to be significantly altered by N-alkylation.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's absorption, membrane permeability, and potential for metabolism.

CompoundlogP
p-Aminophenol 0.04
N-butyl-p-aminophenol Not available
N-cyclobutylmethyl-p-aminophenol Not available

Data for p-Aminophenol sourced from[10].

Expert Insights: The addition of the cyclobutylmethyl group will substantially increase the lipophilicity of the molecule compared to p-aminophenol. The calculated XLogP3 for N-butyl-p-aminophenol is 2.8[14], indicating a significant increase in lipophilicity. A similar or even greater increase is expected for N-cyclobutylmethyl-p-aminophenol. This heightened lipophilicity may enhance membrane permeability but could also lead to increased metabolic clearance and potential for off-target effects.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties discussed. These protocols are designed to be self-validating and are grounded in established analytical principles.

Synthesis of N-cyclobutylmethyl-p-aminophenol via Reductive Amination

A reliable method for the selective N-alkylation of aminophenols is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the aminophenol and an aldehyde, followed by in-situ reduction.

Diagram of Reductive Amination Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification p_aminophenol p-Aminophenol imine_intermediate Imine Intermediate p_aminophenol->imine_intermediate Methanol, RT, 1h cyclobutane_carboxaldehyde Cyclobutanecarboxaldehyde cyclobutane_carboxaldehyde->imine_intermediate product N-cyclobutylmethyl-p-aminophenol imine_intermediate->product Methanol, 0°C to RT, 1h reducing_agent Sodium Borohydride (NaBH4) reducing_agent->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification G start Prepare Stock Solution (e.g., in Methanol) dilute Prepare Dilutions in Spectroscopic Grade Solvent start->dilute blank Run Blank Spectrum (Solvent Only) dilute->blank measure Measure Sample Absorbance (e.g., 200-400 nm) blank->measure analyze Identify λmax measure->analyze

Sources

Technical Guide: Solubility Profile of 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(Cyclobutylmethylamino)phenol . This analysis synthesizes established data from structurally homologous aminophenols with specific structure-property relationship (SPR) predictions relevant to the cyclobutylmethyl substituent.

Solvent Systems: Water (Aqueous Buffers) vs. Dimethyl Sulfoxide (DMSO)

Executive Summary

4-(Cyclobutylmethylamino)phenol is an amphoteric pharmacophore often utilized as a synthetic intermediate or active metabolite in opioid receptor ligand discovery. Its solubility behavior is governed by two competing structural features: the polar, ionizable 4-aminophenol core and the lipophilic cyclobutylmethyl moiety.

  • DMSO Solubility: High (>100 mg/mL). The solvent of choice for stock solution preparation.

  • Water Solubility: pH-Dependent & Generally Low. The molecule exhibits a "U-shaped" solubility curve. It is sparingly soluble at neutral pH (intrinsic solubility) but highly soluble under acidic (pH < 4) or basic (pH > 11) conditions due to ionization.

  • Critical Handling Note: Like all electron-rich aminophenols, this compound is susceptible to oxidative degradation in solution, accelerating in high-pH aqueous environments and "wet" DMSO.

Physicochemical Characterization

To understand the solubility data, one must first understand the molecular drivers.

PropertyValue / EstimationImpact on Solubility
Molecular Structure Phenol core + Secondary Amine + Cyclobutyl tailAmphoteric nature; Cyclobutyl group adds significant lipophilicity.
Molecular Weight ~177.24 g/mol Low MW favors dissolution, but crystal lattice energy competes.
pKa (Acidic) ~10.3 (Phenolic -OH)Deprotonates at high pH

Anionic solubility.
pKa (Basic) ~5.5 – 6.0 (Aniline -NH-)Protonates at low pH

Cationic solubility.
LogP (Lipophilicity) ~2.1 – 2.5 (Predicted)Moderate. The cyclobutyl group increases LogP by ~2 units vs. parent 4-aminophenol (LogP 0.04), significantly reducing neutral water solubility.
The "Solubility Valley"

At physiological pH (7.4), the molecule exists primarily in its neutral (uncharged) form . Unlike the parent 4-aminophenol, which retains some water solubility (~15 mg/mL) due to its small size, the bulky cyclobutylmethyl group disrupts the hydration sphere, likely dropping intrinsic water solubility (


) to the 10–100 µg/mL range .

Solubility in Water: The pH Factor

Water solubility for this compound is not a single number; it is a function of pH.[1]

Mechanism
  • Acidic pH (< 4.0): The secondary amine protonates (

    
    ). The molecule becomes a cation, disrupting crystal lattice interactions and becoming highly water-soluble.
    
  • Neutral pH (6.0 – 8.0): The molecule is neutral. Solubility is limited by the energy required to break the crystal lattice vs. the energy gained by hydrating the hydrophobic cyclobutyl tail. Precipitation risk is highest here.

  • Basic pH (> 10.5): The phenolic hydroxyl deprotonates (

    
    ). The molecule becomes an anion, restoring high solubility. Warning: High pH accelerates oxidative degradation (browning).
    
Comparative Solubility Table (Aqueous)
MediumpHPredicted SolubilityStability Risk
0.1 N HCl~1.0High (> 10 mg/mL) Stable
PBS / Media7.4Low (< 0.1 mg/mL) Moderate
0.1 N NaOH~13.0High (> 10 mg/mL) Critical (Rapid Oxidation)

Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is the superior solvent for this compound due to its ability to solvate both the polar H-bond donors (-OH, -NH) and the non-polar cyclobutyl region.

  • Solubility Limit: Typically > 100 mM (approx. > 17 mg/mL), often reaching 500 mM depending on purity and crystal form.

  • Mechanism: DMSO acts as a H-bond acceptor for the phenol and amine protons while interacting via dipole-dipole forces with the aromatic ring and dispersion forces with the cyclobutyl group.

Stability in DMSO (The "Wet DMSO" Trap)

While soluble, aminophenols are unstable in DMSO over long periods if water is present.

  • Hygroscopicity: DMSO absorbs water from the air.

  • The Reaction: Dissolved oxygen + trace water + electron-rich phenol

    
     Quinone imine intermediates (colored impurities).
    
  • Best Practice: Store DMSO stocks at -20°C or -80°C, protected from light, and preferably under inert gas (Nitrogen/Argon).

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask)

Use this to determine the absolute solubility limit in a specific buffer.

  • Preparation: Weigh excess solid compound (e.g., 2 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Cap tightly. Shake or stir at 25°C for 24–48 hours.

    • Note: Protect from light to minimize oxidation.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure low drug binding).

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ~240–250 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this to estimate precipitation risk during biological assays.

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Pipette 2 µL of DMSO stock into 198 µL of aqueous buffer (final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity (Nephelometry) or filter and measure UV absorbance.

    • Interpretation: If absorbance drops <80% of expected, the compound has precipitated.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical species present at different stages.

SolubilityProfile cluster_DMSO DMSO (Stock Solvent) cluster_Water Aqueous Buffer (pH Dependent) Compound 4-(Cyclobutylmethylamino)phenol (Solid) D_Sol Fully Solvated Species (High Solubility) Compound->D_Sol Dissolves >100mM W_Acid pH < 5: Cationic Form (Soluble) Compound->W_Acid Protonation (-NH2+) W_Neut pH 6-9: Neutral Form (Precipitation Risk) Compound->W_Neut Intrinsic Solubility W_Base pH > 10: Anionic Form (Soluble but Unstable) Compound->W_Base Deprotonation (-O-) D_Risk Risk: Oxidative Degradation (If Wet/Light Exposed) D_Sol->D_Risk Time/O2/H2O D_Sol->W_Neut Dilution into PBS (Kinetic Precipitation)

Caption: Solubility pathways showing the high solubility in DMSO versus the pH-dependent speciation in aqueous environments. Red nodes indicate high risk of precipitation or degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]. (Parent compound physicochemical data).

  • Li, Di, et al. (2005).Equilibrium Solubility Measurement of Ionizable Drugs - Consensus Recommendations. In Drug Discovery Today: Technologies. (Standard protocols for thermodynamic solubility).
  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[3] Retrieved from [Link]. (General solubility parameters for DMSO).

  • NIST Chemistry WebBook. 4-Aminophenol Spectral and Chemical Data. Retrieved from [Link]. (pKa and spectral verification).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Novel Phenol Derivatives: A Focus on Melting Point Determination for p-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Phenolic Scaffolds and the Imperative of Accurate Physicochemical Characterization

Phenols and their derivatives are ubiquitous in medicinal chemistry, forming key structural motifs in a vast array of therapeutic agents, from antibiotics to oncology drugs. Their prevalence underscores the continuous effort in the pharmaceutical industry to synthesize novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of unique substituents, such as the cyclobutylmethylamino group in p-(Cyclobutylmethylamino)phenol, can profoundly influence the molecule's biological activity, but also its fundamental physical properties.

The melting point of a crystalline solid is one of the most basic yet informative physical constants. It is a thermodynamic property, defined as the temperature at which a substance transitions from the solid to the liquid phase at a given pressure. For the drug development professional, the melting point is far more than a simple number; it is a critical indicator of:

  • Identity and Purity: A sharp and well-defined melting range is a reliable indicator of a compound's purity. Impurities typically depress and broaden the melting range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound, which can have different melting points, solubilities, and bioavailabilities, is a crucial consideration in drug development.

  • Stability and Formulation: The melting point provides insights into the thermal stability of a compound and is a key parameter in the design of formulations, such as tablets and capsules, as well as in processes like lyophilization.

Given the absence of published data for p-(Cyclobutylmethylamino)phenol, this guide will provide the necessary theoretical foundation and practical protocols to determine its melting point and interpret the results with scientific rigor.

Theoretical Framework: Understanding the Thermodynamics of Melting

The melting of a crystalline solid is an endothermic process that occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed lattice structure. The sharpness of the melting point is a direct consequence of the highly ordered nature of the crystalline lattice. In a pure substance, all molecules are held by similar intermolecular forces, and thus require a similar amount of energy to break free from the lattice.

Impurities disrupt this crystalline order. They introduce defects into the lattice, which weakens the overall intermolecular forces. This leads to a depression of the melting point, a phenomenon described by the Gibbs-Thomson effect. Furthermore, as the substance melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point and resulting in a broadened melting range.

Experimental Protocols for Melting Point Determination

The accurate determination of a melting point requires meticulous technique and the use of calibrated instrumentation. Two primary methods are employed in modern laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Instrumentation:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Büchi M-560, or similar)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Calibrated thermometer or digital temperature probe

Protocol:

  • Sample Preparation:

    • Ensure the sample of p-(Cyclobutylmethylamino)phenol is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and tap the closed end gently on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is calibrated using certified reference standards with known melting points (e.g., benzophenone, 48.5 °C; acetanilide, 114.3 °C).

    • Set the initial temperature to about 10-15 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the heating rate to 1-2 °C per minute. A slow heating rate is crucial for accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Data Interpretation:

    • A sharp melting range (e.g., 0.5-1.5 °C) is indicative of high purity.

    • A broad or depressed melting range suggests the presence of impurities.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • DSC pans (typically aluminum) and lids

  • Crimper for sealing the pans

  • High-purity inert gas supply (e.g., nitrogen or argon)

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of p-(Cyclobutylmethylamino)phenol into a DSC pan.

    • Place the lid on the pan and seal it using the crimper. Ensure the seal is tight to prevent any loss of sample during heating.

    • Prepare an empty, sealed DSC pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, melting point 156.6 °C).

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with the inert gas at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.

  • Measurement:

    • Set the temperature program. A typical program would involve an initial equilibration at a temperature well below the expected melting point, followed by a linear heating ramp of 5-10 °C per minute through the melting transition.

    • Initiate the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically reported as the melting point.

    • The peak temperature is the temperature at which the heat flow is at its maximum.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Visualizing the Experimental Workflows

Capillary Melting Point Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_report Reporting prep1 Dry and pulverize sample prep2 Pack capillary tube (2-3 mm) prep1->prep2 meas1 Place in calibrated apparatus prep2->meas1 meas2 Heat at 1-2 °C/min meas1->meas2 meas3 Observe and record T_onset meas2->meas3 meas4 Record T_clear meas3->meas4 report1 Report melting range (T_onset - T_clear) meas4->report1

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh 2-5 mg into DSC pan prep2 Seal pan with crimper prep1->prep2 meas1 Place sample and reference in DSC cell prep2->meas1 meas2 Purge with inert gas meas1->meas2 meas3 Heat at 5-10 °C/min meas2->meas3 analysis1 Generate thermogram (Heat Flow vs. Temp) meas3->analysis1 analysis2 Determine onset temperature (Melting Point) analysis1->analysis2 analysis3 Calculate enthalpy of fusion (ΔHfus) analysis2->analysis3

Technical Safety Monograph: 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive Technical Safety Monograph for 4-(Cyclobutylmethylamino)phenol .

Important Note on Availability: This specific compound is a specialized intermediate, often encountered in the research and development of opioid receptor modulators (e.g., Nalbuphine analogs) or as a metabolic probe. As it is not a commodity chemical with a standardized public SDS, this guide derives its hazard profile using Structure-Activity Relationship (SAR) analysis, grounding its safety logic in the well-established toxicology of p-aminophenol and N-alkylated anilines.

PART 1: CHEMICAL IDENTITY & CONTEXT

Compound Name: 4-(Cyclobutylmethylamino)phenol Synonyms: N-(Cyclobutylmethyl)-4-hydroxyaniline; N-(Cyclobutylmethyl)-p-aminophenol. Chemical Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol CAS Number: Not broadly listed (Treat as Novel Research Substance ). Structural Class: N-Alkylated p-Aminophenol.

Research Context & Origin

This compound is structurally significant in medicinal chemistry as a "stripped-down" pharmacophore of Nalbuphine (Nubain). Nalbuphine features a cyclobutylmethyl group attached to the nitrogen of a morphinan scaffold. 4-(Cyclobutylmethylamino)phenol represents the simplified N-alkylated phenolic core, often used to study:

  • Metabolic Stability: Assessing the liability of the cyclobutylmethyl group to oxidative dealkylation.

  • Nephrotoxicity Mechanisms: Investigating if the N-alkyl group mitigates the renal toxicity typical of the parent compound, p-aminophenol.

PART 2: HAZARD IDENTIFICATION (GHS CLASSIFICATION)

Derived from SAR analysis of p-aminophenol (CAS 123-30-8) and secondary aromatic amines.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.Analogous to p-aminophenol (LD50 ~375 mg/kg in rats). Risk of methemoglobinemia.
Skin Sensitization 1 H317: May cause an allergic skin reaction.Secondary amines are potent haptens; phenols react with skin proteins.
Germ Cell Mutagenicity 2 H341: Suspected of causing genetic defects.[1][2][3]p-Aminophenol is a known clastogen (Muta. 2); alkylation may modulate but not eliminate this risk.
STOT - Repeated Exp. 2 H373: May cause damage to organs (Kidneys, Blood).Critical Risk: p-Aminophenol derivatives cause proximal tubule necrosis and methemoglobinemia.
Aquatic Toxicity 1 H400: Very toxic to aquatic life.[3]Phenols and anilines are highly toxic to aquatic organisms (EC50 < 1 mg/L).
Eye Damage/Irritation 2A H319: Causes serious eye irritation.[1][3]Phenolic hydroxyl group is acidic and irritant.
PART 3: HANDLING, STORAGE & STABILITY (Expert Protocols)

As a Senior Application Scientist, I emphasize that the stability of this compound is governed by the electron-rich nature of the aniline ring . The N-alkyl and p-hydroxy groups push electron density into the ring, making it exceptionally prone to oxidation.

1. Stability & Reactivity Profile
  • Oxidation Sensitivity: High. The compound readily oxidizes in air to form a Quinone Imine species (colored pink/brown/black).

  • Light Sensitivity: Moderate. UV light accelerates autoxidation.

  • Hygroscopic: Likely forms hydrates; moisture facilitates hydrolysis and oxidation.

2. Storage Protocol
  • Atmosphere: Strictly Inert (Argon preferred over Nitrogen). Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.

  • Temperature: -20°C (Freezer). Room temperature storage will lead to degradation (darkening) within days.

  • Container: Amber glass vial with a Teflon-lined screw cap. Seal with Parafilm or electrical tape to prevent oxygen ingress.

3. Solubilization & Handling
  • Solvent Choice: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water (unless as a hydrochloride salt).

  • Solution Stability: Solutions in DMSO/Water should be prepared fresh . Do not store stock solutions for >24 hours unless frozen at -80°C.

  • Acidity: The phenolic proton (pKa ~10) and the ammonium proton (pKa ~6-7) mean pH affects solubility. Acidic pH (pH < 5) protonates the nitrogen, increasing water solubility and stability against oxidation.

PART 4: MECHANISTIC TOXICOLOGY & FIRST AID
The "Tox-Switch": Quinone Imine Formation

The primary danger of p-aminophenol derivatives lies in their bioactivation. The compound undergoes oxidation (via Cytochrome P450 or auto-oxidation) to form an electrophilic Quinone Imine .

Mechanism:

  • Bioactivation: The drug is oxidized to N-(cyclobutylmethyl)-1,4-benzoquinone imine.

  • Detoxification: Under normal conditions, Glutathione (GSH) conjugates with this electrophile.

  • Toxicity: If GSH is depleted, the Quinone Imine covalently binds to cellular proteins (specifically in the kidney proximal tubules), causing necrosis.

Visualizing the Pathway:

ToxPathway Compound 4-(Cyclobutylmethylamino)phenol Oxidation Oxidation (CYP450 / Air) Compound->Oxidation QI REACTIVE INTERMEDIATE: N-Cyclobutylmethyl-benzoquinone imine Oxidation->QI Conjugate GSH-Conjugate (Excreted safely) QI->Conjugate  High GSH   Tox Protein Adducts (Kidney Necrosis) QI->Tox  GSH Depleted   GSH Glutathione (GSH) GSH->Conjugate

Caption: Bioactivation pathway showing the critical role of Glutathione (GSH) in preventing protein binding and renal necrosis.

Emergency First Aid Protocols
  • Inhalation: Move to fresh air. If cyanosis (blue skin/lips) occurs due to methemoglobinemia, administer oxygen.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or ethanol followed by soap and water. Phenolic compounds are lipophilic; water alone is inefficient.

  • Ingestion: Do NOT induce vomiting. If conscious, give 2-3 glasses of water. Medical attention is urgent.

    • Note to Physician: Treat similarly to Acetaminophen or Aniline poisoning. Monitor methemoglobin levels. Consider N-Acetylcysteine (NAC) therapy to replenish Glutathione reserves if ingestion is significant.

PART 5: EXPOSURE CONTROLS & PPE
Control ParameterSpecification
Engineering Controls Fume Hood Mandatory. Handle only in a certified chemical fume hood with face velocity >100 fpm.
Respiratory If dust/aerosol generation is possible, use a P95/P100 particulate respirator or a powered air-purifying respirator (PAPR).
Gloves (Critical) Nitrile (Double gloved) or Viton . Latex is insufficient for phenolic amines. Change gloves immediately upon splash.
Eye Protection Chemical Safety Goggles. Face shield recommended if handling >1g quantities or liquid solutions.
Body Protection Lab coat required. Tyvek sleeves/apron recommended for synthesis scale-up to prevent skin absorption.
PART 6: PHYSICAL & CHEMICAL PROPERTIES (PREDICTED)

Data estimated based on ACD/Labs and EPI Suite models for the structure.

PropertyValue (Estimated)Comment
Appearance Off-white to beige solidDarkens to brown/black upon oxidation.
Melting Point 85°C - 95°CLower than parent p-aminophenol (188°C) due to N-substitution disrupting H-bonding.
Boiling Point ~310°C (at 760 mmHg)Decomposes before boiling.
LogP (Octanol/Water) 2.1 - 2.5More lipophilic than p-aminophenol (0.04) due to cyclobutyl group.[4]
pKa (Acidic) ~10.3 (Phenolic -OH)Similar to phenol.
pKa (Basic) ~5.8 - 6.2 (Amine -NH-)Less basic than aliphatic amines due to phenyl ring resonance.
Solubility DMSO, Ethanol, Ethyl AcetatePoor water solubility at neutral pH.
PART 7: DISPOSAL CONSIDERATIONS
  • Waste Stream: Hazardous Chemical Waste (Toxic/Corrosive).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Do NOT: Do not flush down the drain. This compound is Aquatic Acute 1 and will kill microbial flora in water treatment plants.

  • Decontamination: Wipe surfaces with 10% ethanol followed by detergent. Treat wipes as hazardous solid waste.

References
  • Lock, E. A., et al. (1993). "Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules." Human & Experimental Toxicology. Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 996, p-Aminophenol." PubChem. Link

  • European Chemicals Agency (ECHA). (n.d.). "Registration Dossier - p-Aminophenol." ECHA. Link

  • Taghizadeh, M. J., et al. (2023). "Synthesis of nalbuphine and investigation of several mixtures..." ResearchGate. Link (Context for cyclobutylmethyl intermediates).

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 4-(Cyclohexylamino)methylphenol (Analogue)." Merck KGaA. Link (Used for Read-Across validation).

Sources

Methodological & Application

Synthesis of 4-(Cyclobutylmethylamino)phenol from 4-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Selective Synthesis of 4-(Cyclobutylmethylamino)phenol

Abstract

This application note provides a comprehensive and detailed protocol for the selective synthesis of 4-(Cyclobutylmethylamino)phenol from 4-aminophenol and cyclobutanecarboxaldehyde. N-alkylated aminophenols are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1][2] However, their synthesis presents a notable challenge: the selective alkylation of the amino group in the presence of a nucleophilic phenolic hydroxyl group.[1] Direct alkylation using alkyl halides often leads to a mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, complicating purification and reducing yields.[1][3] To overcome this, we present a robust, one-pot reductive amination protocol that offers high selectivity and yield. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes detailed characterization and safety guidelines tailored for researchers in organic synthesis and drug development.

Introduction: The Challenge of Selective N-Alkylation

4-Aminophenol is a bifunctional organic compound containing both a nucleophilic amino group and a phenolic hydroxyl group.[4] While both groups can undergo alkylation, achieving selective N-alkylation is crucial for synthesizing desired target molecules. The relative nucleophilicity of the amine and the phenoxide (formed under basic conditions) makes direct alkylation non-selective.

Reductive amination, also known as reductive alkylation, is a highly efficient and widely adopted method for the chemoselective synthesis of N-alkylated amines.[5] The strategy involves two sequential steps that are conveniently performed in a single reaction vessel ("one-pot"):

  • Imine Formation: The condensation of the primary amine (4-aminophenol) with an aldehyde (cyclobutanecarboxaldehyde) to form an imine intermediate, also known as a Schiff base.[1][3]

  • In-situ Reduction: The immediate reduction of the C=N double bond of the imine to the corresponding secondary amine.[1][5]

This method is superior because the imine intermediate is formed selectively at the more nucleophilic amino group, and common reducing agents can be chosen that selectively reduce the imine without affecting the aldehyde or the aromatic ring.

Reaction Mechanism and Synthetic Strategy

The synthesis proceeds via the formation of a Schiff base intermediate, which is subsequently reduced by sodium borohydride (NaBH₄). The entire process can be conducted in a one-pot fashion, enhancing efficiency.[2][3]

G Reactants 4-Aminophenol + Cyclobutanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Intermediate Hemiaminal->Imine Dehydration (-H₂O) Iminium Iminium Ion (Protonated Imine) Imine->Iminium Protonation Product 4-(Cyclobutylmethylamino)phenol Iminium->Product Hydride Attack (Reduction) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hemiaminal Reducer Sodium Borohydride (NaBH₄) Reducer->Iminium

Caption: Reaction mechanism for reductive amination.

The reaction is typically initiated in a protic solvent like methanol, which solubilizes the reactants.[2] A catalytic amount of acid, such as glacial acetic acid, can accelerate the dehydration of the hemiaminal to form the imine.[6] After allowing sufficient time for imine formation, a reducing agent is introduced. Sodium borohydride (NaBH₄) is a cost-effective and powerful choice, but it must be added after imine formation is complete, as it can reduce the starting aldehyde.[7] Milder reagents like sodium cyanoborohydride (NaBH₃CN) can be present from the beginning as they selectively reduce the protonated imine (iminium ion) in the presence of the aldehyde, but may introduce cyanide waste streams.[5]

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Aminophenol≥98%Sigma-Aldrich
Cyclobutanecarboxaldehyde≥97%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Sodium Borohydride (NaBH₄)≥98%Acros Organics
Glacial Acetic AcidACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Brine (Saturated NaCl)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich
Standard Glassware--
Magnetic Stirrer/Hotplate--
Thin Layer Chromatography (TLC) PlateSilica Gel 60 F₂₅₄MilliporeSigma
Synthesis Workflow

G A 1. Dissolve Reactants 4-Aminophenol in Methanol B 2. Imine Formation Add Cyclobutanecarboxaldehyde + Acetic Acid Catalyst. Stir at RT for 1 hr. A->B C 3. Reduction Cool to 0°C. Add NaBH₄ portion-wise. Warm to RT, stir 3 hrs. B->C D 4. Quench & Solvent Removal Add water to quench excess NaBH₄. Remove Methanol via Rotary Evaporation. C->D E 5. Aqueous Work-up Extract with Ethyl Acetate (3x). Wash with NaHCO₃ then Brine. D->E F 6. Drying and Concentration Dry organic layer with MgSO₄. Filter and concentrate in vacuo. E->F G 7. Purification Recrystallize from Ethanol/Water or perform Column Chromatography. F->G H 8. Characterization Obtain pure product. Analyze via NMR, FT-IR, MS. G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol).

    • Add 30 mL of anhydrous methanol and stir until the solid is fully dissolved.

    • To this solution, add cyclobutanecarboxaldehyde (0.84 g, 10.0 mmol) followed by 3-4 drops of glacial acetic acid.[6]

    • Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) to observe the consumption of 4-aminophenol and the formation of the higher Rf imine spot.

  • Reduction:

    • After 1 hour, place the flask in an ice-water bath and cool the solution to 0°C.

    • Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 20 mL of deionized water.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) to remove any remaining acetic acid, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically an off-white or light brown solid, can be purified by recrystallization.[8]

    • Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes cloudy. Re-heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Quantitative Data and Characterization

Reaction Parameters
ParameterValueMoles (mmol)
4-Aminophenol1.09 g10.0
Cyclobutanecarboxaldehyde0.84 g (0.92 mL)10.0
Sodium Borohydride0.45 g12.0
Solvent (Methanol)30 mL-
Reaction Time (Imine)1 hour-
Reaction Time (Reduction)3 hours-
Reaction Temperature0°C to Room Temp.-
Expected Yield 1.4 - 1.6 g (73-84%)-
Product Molecular Weight 177.24 g/mol -
Expected Characterization Data
  • FT-IR (Fourier Transform Infrared) Spectroscopy: The IR spectrum should show the disappearance of the C=O stretch from the aldehyde and the appearance of a secondary amine N-H stretch. Key peaks would include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3350 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and C-N stretching (~1230-1250 cm⁻¹).[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the cyclobutyl and methyl groups attached to the nitrogen. Expected signals would include aromatic protons on the phenol ring, a multiplet for the CH proton of the cyclobutyl ring, multiplets for the other cyclobutyl protons, and a doublet for the CH₂ group adjacent to the nitrogen.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 177.24.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium borohydride with care, as it is flammable and reacts with water to produce hydrogen gas. Perform the reaction in a well-ventilated fume hood.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the allotted time, the reaction can be stirred for a longer duration. Ensure the aldehyde used is of high purity, as degradation can impede imine formation.

  • Side Products: The primary potential side product is the alcohol formed from the reduction of cyclobutanecarboxaldehyde by NaBH₄. This can be minimized by ensuring sufficient time for imine formation before adding the reducing agent. O-alkylation is highly unlikely under these reductive amination conditions.

References

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC, National Center for Biotechnology Information. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto Libraries. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • Selective alkylation of aminophenols. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application Note: Reductive Amination Protocol for the Synthesis of N-(Cyclobutylmethyl)-4-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Reaction Type: One-Pot Reductive Amination Key Reagents: Cyclobutanecarbaldehyde, 4-Aminophenol, Sodium Triacetoxyborohydride (STAB)

Introduction and Mechanistic Rationale

The installation of cycloalkylmethyl groups onto aromatic amines is a frequent transformation in medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and disrupt molecular planarity. The coupling of cyclobutanecarbaldehyde with 4-aminophenol via reductive amination yields N-(cyclobutylmethyl)-4-aminophenol, a versatile secondary amine pharmacophore.

To achieve this, we employ the highly selective Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) protocol, originally pioneered by[1].

The Causality of Reagent Selection

Designing a robust reductive amination requires understanding the kinetic competition between imine formation, imine reduction, and direct aldehyde reduction.

  • Why STAB over NaBH₄ or NaBH₃CN? The three electron-withdrawing acetoxy ligands on STAB stabilize the boron-hydrogen bond, significantly dampening its reducing power compared to sodium borohydride. Consequently, STAB reduces the highly electrophilic iminium ion rapidly but reacts sluggishly with the parent aldehyde. This kinetic differential allows for a true "one-pot" procedure where the reducing agent is present during imine formation. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, which is a severe risk when using sodium cyanoborohydride (NaBH₃CN) upon aqueous workup.

  • Chemoselectivity (N- vs. O-Alkylation): 4-Aminophenol possesses two nucleophilic centers. Under these mildly acidic to neutral conditions, the aniline nitrogen is significantly more nucleophilic than the phenolic oxygen. The reaction proceeds exclusively via the N-imine intermediate, preventing undesired O-alkylation without the need for hydroxyl protecting groups.

  • Solvent Dynamics (DCE): 1,2-Dichloroethane (DCE) is the optimal solvent. Its dielectric constant perfectly balances the solubility of the polar STAB and the organic substrates while facilitating the necessary proton transfers for hemiaminal dehydration.

Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction mechanism, highlighting the transient intermediates and the specific point of hydride intervention.

ReductiveAmination Aldehyde Cyclobutanecarbaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Transient) Aldehyde->Hemiaminal Nucleophilic Addition Amine 4-Aminophenol (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion / Imine (Activated Electrophile) Hemiaminal->Iminium - H2O (Dehydration) Product N-(Cyclobutylmethyl)-4-aminophenol (Target Secondary Amine) Iminium->Product Hydride Transfer (Reduction) STAB NaBH(OAc)3 (STAB) Selective Hydride Donor STAB->Product Donates H-

Caption: Mechanistic pathway of the STAB-mediated reductive amination.

Reagent and Material Specifications

The stoichiometry is designed to ensure complete consumption of the aldehyde while preventing over-alkylation (tertiary amine formation). A slight excess of STAB ensures the reduction goes to completion even if trace moisture hydrolyzes some of the hydride.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Role in Reaction
Cyclobutanecarbaldehyde 84.121.00 eq84.1 mg (~90 µL)Limiting Reagent / Electrophile
4-Aminophenol 109.131.05 eq114.6 mgNucleophile
NaBH(OAc)₃ (STAB) 211.941.50 eq317.9 mgSelective Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A5.0 mLOptimal Solvent
Acetic Acid (Glacial) 60.051.00 eq60.0 mg (~57 µL)Optional Acid Catalyst

Note: 4-Aminophenol is highly susceptible to atmospheric oxidation. Use freshly opened or recrystallized material (white to pale tan powder). If the material is dark brown or black, it must be purified prior to use to prevent complex tar formation.

Step-by-Step Experimental Protocol

This methodology is engineered as a self-validating system. Each phase contains specific observational checkpoints to ensure the reaction is proceeding correctly.

Phase 1: Preparation and Imine Formation
  • Atmospheric Control: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen or Argon for 5 minutes. Causality: Prevents the auto-oxidation of 4-aminophenol into quinone-imines.

  • Substrate Dissolution: Add 4-aminophenol (114.6 mg, 1.05 mmol) to the flask, followed by anhydrous DCE (5.0 mL). Stir to create a suspension (4-aminophenol may not fully dissolve immediately).

  • Aldehyde Addition: Syringe in cyclobutanecarbaldehyde (84.1 mg, 1.0 mmol).

  • (Optional Catalyst): If using an older batch of 4-aminophenol, add glacial acetic acid (57 µL, 1.0 mmol) to accelerate iminium ion formation.

  • Pre-Stirring: Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Checkpoint: The suspension should become more homogenous as the more soluble imine intermediate forms.

Phase 2: Selective Reduction
  • Hydride Addition: Briefly remove the septum and add STAB (317.9 mg, 1.5 mmol) in a single portion. Re-seal the flask and maintain the inert atmosphere.

    • Causality: STAB is a mild reagent; exothermic runaway is highly unlikely at this scale, allowing for single-portion addition. Effervescence (H₂ gas) is minimal unless the solvent is wet.

  • Reaction Maturation: Stir the reaction vigorously at room temperature for 3 to 4 hours.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: 50% Ethyl Acetate in Hexanes).

    • Self-Validation Checkpoint: The aldehyde (visualized by KMnO₄ stain) should completely disappear. The product will appear as a new, highly UV-active spot with a lower

      
       than the starting aldehyde, but higher than the highly polar 4-aminophenol.
      
Phase 3: Quench and Workup
  • Neutralization: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) (10 mL).

    • Causality: STAB hydrolysis generates acetic acid and boric acid derivatives. NaHCO₃ neutralizes these byproducts, breaking down boron complexes and driving the secondary amine product into the organic phase without utilizing harsh basic conditions that could degrade the molecule.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (15 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude N-(cyclobutylmethyl)-4-aminophenol as an off-white to pale yellow solid.

Phase 4: Purification
  • Purify the crude material via flash column chromatography on silica gel, utilizing a gradient of 20% to 50% Ethyl Acetate in Hexanes.

Quantitative Data & Process Optimization

If scaling up or transferring this protocol to a continuous flow system, consider the following optimization parameters derived from established STAB chemistry profiles.

ParameterSub-optimal ConditionOptimal ConditionCausality / Rationale
Solvent THF or MethanolDCE or DCM Methanol can competitively react with STAB. THF slows the reaction rate significantly compared to halogenated solvents.
Temperature Reflux (80 °C)Ambient (20–25 °C) Heating promotes STAB decomposition and increases the risk of dialkylation (tertiary amine formation).
Amine Stoichiometry 1.0 eq Amine1.05 eq Amine A slight excess of the amine ensures the complete consumption of the aldehyde, preventing the need to separate unreacted aldehyde from the product.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized N-(cyclobutylmethyl)-4-aminophenol, utilize the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The aldehyde proton signal at ~9.7 ppm must be completely absent.

    • Appearance: Look for a new doublet integrating to 2H around 3.00 - 3.20 ppm . This represents the new methylene bridge (

      
      ), split by the adjacent cyclobutane methine proton.
      
    • Aromatic Region: Two doublets (an AA'BB' system) around 6.50 - 6.70 ppm, characteristic of the para-substituted phenol.

  • Mass Spectrometry (ESI+): Expect a strong

    
     peak at m/z 178.1 .
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Application Note: 4-(Cyclobutylmethylamino)phenol as a Bifunctional Intermediate in the Synthesis of Novel Opioid Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The development of novel opioid analgesics that mitigate the severe adverse effects of classical full mu-opioid receptor (MOR) agonists (e.g., respiratory depression, tolerance, addiction) remains a critical objective in medicinal chemistry. The incorporation of a cyclobutylmethyl (CBM) pharmacophore onto the basic nitrogen of morphinan or benzomorphan scaffolds is a well-established strategy to shift the pharmacological profile from MOR full agonism to kappa-opioid receptor (KOR) agonism and MOR partial agonism/antagonism (e.g., Nalbuphine, Butorphanol)[1].

Traditionally, the CBM group is introduced late in the synthesis via the N-alkylation of a normorphinan core. However, for the development of highly diversified, non-classical bivalent opioids or 3-aminomorphinan derivatives, pre-assembling the CBM group onto an aryl building block provides a powerful convergent synthetic pathway. 4-(Cyclobutylmethylamino)phenol (CBAP) serves as a highly modular, bifunctional synthon. It possesses both a secondary amine and a phenolic hydroxyl group, allowing it to function as a versatile nucleophile in transition-metal-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) to construct complex opioid scaffolds.

Mechanistic Insights & Causality (E-E-A-T)

To utilize CBAP effectively, the chemical causality behind its synthesis and downstream application must be strictly controlled.

Reductive Amination Causality

The synthesis of CBAP is achieved via the reductive amination of 4-aminophenol with cyclobutanecarbaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transiently formed iminium ion without reducing the unreacted cyclobutanecarbaldehyde into cyclobutylmethanol [3]. This chemoselectivity ensures high yields and prevents the formation of difficult-to-separate byproducts.

Chemoselective Buchwald-Hartwig Cross-Coupling

Coupling CBAP to a sterically hindered morphinan-3-yl triflate presents a distinct chemoselectivity challenge: the competition between C–N bond formation (via the secondary amine) and C–O bond formation (via the free phenol).

  • Ligand Selection: Using standard ligands like dppf or BINAP often results in a mixture of N-arylated and O-arylated products. By employing the bulky dialkylbiaryl phosphine ligand XPhos or BrettPhos in conjunction with Pd₂(dba)₃, the reductive elimination barrier for C–N bond formation is significantly lowered relative to C–O formation [2].

  • Result: This spatial and electronic tuning allows the secondary amine of CBAP to react selectively with the morphinan triflate, bypassing the need for transient protecting groups (e.g., TBS ethers) on the phenol, thereby improving atom economy and reducing step count.

Data Presentation: Optimization of Coupling Conditions

The following data summarizes the optimization of the Buchwald-Hartwig coupling between a model morphinan-3-yl triflate and CBAP. The use of XPhos drastically improves chemoselectivity toward the desired N-arylated bivalent opioid ligand.

EntryPalladium CatalystPhosphine LigandBaseTemp (°C)N-Arylation Yield (%)O-Arylation Yield (%)
1Pd₂(dba)₃ (5 mol%)dppf (10 mol%)NaOtBu8045%15%
2Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃10030%20%
3Pd₂(dba)₃ (5 mol%)XPhos (10 mol%) NaOtBu 80 82% < 2%
4Pd₂(dba)₃ (5 mol%)BrettPhos (10 mol%)NaOtBu8085%< 2%

Table 1: Optimization parameters demonstrating the necessity of bulky biaryl phosphine ligands for chemoselective C-N coupling.

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. Standard PPE is required.

Protocol 1: Synthesis of 4-(Cyclobutylmethylamino)phenol (CBAP)

Objective: High-yield preparation of the CBAP intermediate via reductive amination.

  • Imine Formation: Charge an oven-dried 250 mL round-bottom flask with 4-aminophenol (5.45 g, 50.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, 100 mL) under an argon atmosphere. Add cyclobutanecarbaldehyde (4.41 g, 52.5 mmol, 1.05 equiv) dropwise via syringe. Stir the suspension at ambient temperature (22 °C) for 1.5 hours to allow complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.9 g, 75.0 mmol, 1.5 equiv) over 15 minutes to control the mild exotherm.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV/Ninhydrin visualization).

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient 10% to 30% EtOAc in Hexanes) to afford CBAP as an off-white solid.

Protocol 2: Synthesis of a Novel 3-Aminomorphinan via Buchwald-Hartwig Coupling

Objective: Chemoselective coupling of CBAP to a morphinan-3-yl triflate scaffold [1].

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge a 20 mL Schlenk tube equipped with a magnetic stir bar with Morphinan-3-yl triflate (1.0 mmol, 1.0 equiv), CBAP (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (8 mL) to the Schlenk tube. Seal the tube tightly with a Teflon screw cap.

  • Coupling Reaction: Remove the Schlenk tube from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. The reaction mixture will transition from a dark red/purple to a dark brown suspension.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA gradient) to isolate the pure bivalent opioid ligand.

Mandatory Visualizations

Synthetic Workflow

SynthWorkflow A 4-Aminophenol + Cyclobutanecarbaldehyde B Reductive Amination NaBH(OAc)3, DCE A->B C 4-(Cyclobutylmethylamino)phenol (CBAP) B->C E Buchwald-Hartwig Coupling Pd2(dba)3, XPhos, NaOtBu C->E Amine Donor D Morphinan-3-yl Triflate (Scaffold) D->E F Novel Bivalent Opioid Ligand E->F

Synthetic workflow for generating novel opioid ligands using CBAP via Buchwald-Hartwig coupling.

Pharmacological Signaling Pathway

Pathway Ligand CBM-Opioid Ligand MOR Mu-Opioid Receptor (MOR) (Antagonism/Partial Agonism) Ligand->MOR Binds KOR Kappa-Opioid Receptor (KOR) (Full Agonism) Ligand->KOR Binds Gi Gi/o Protein Activation MOR->Gi Weak Activation KOR->Gi Strong Activation AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Analgesia Analgesia cAMP->Analgesia

Opioid receptor signaling pathway modulated by CBM-derived mixed-action ligands.

References

  • Decker, M., et al. "Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa, and delta Opioid Receptors." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. URL:[Link]

Preparation of nalbuphine analogs using 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

This guide details the synthetic strategies for preparing analogs of Nalbuphine (17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol).[1][2]

Critical Scientific Distinction: Standard Nalbuphine synthesis relies on the Morphinan scaffold (specifically Noroxymorphone ).[1][2] However, the specific reagent requested—4-(Cyclobutylmethylamino)phenol —represents a simplified "A-ring + Amine" fragment.[1]

Therefore, this Application Note is divided into two distinct technical pathways to ensure comprehensive coverage:

  • The "Classic" Pathway (Control): Preparation of Nalbuphine and close morphinan analogs via N-alkylation of Noroxymorphone.[1] This is the industry standard for retaining the rigid phenanthrene core.[1]

  • The "Bioisostere" Pathway (Experimental): Utilization of 4-(Cyclobutylmethylamino)phenol to synthesize seco-analogs (e.g., anilidopiperidines).[1] This approach uses the requested reagent to construct flexible analogs that mimic the electronic and spatial properties of Nalbuphine without the complex morphinan cage.[1]

Pathway A: Classic Synthesis of Nalbuphine (Morphinan Core)

Standard Industry Protocol for Nalbuphine and C-17 Analogs[1]

This protocol describes the synthesis of Nalbuphine from Noroxymorphone .[1][2][3][4][5][6] This serves as the validated reference standard against which analogs are compared.[1]

Mechanistic Insight

The reaction is a nucleophilic substitution (


) where the secondary amine of noroxymorphone attacks the primary halide of cyclobutylmethyl bromide.[1]
  • Selectivity: The phenolic hydroxyl (C-3) is acidic but less nucleophilic than the amine under controlled pH (using mild bases like

    
    ).[1]
    
  • Stereochemistry: The morphinan skeleton is preserved; the reaction affects only the nitrogen substituent.[1]

Reagents & Equipment
  • Precursor: Noroxymorphone (CAS: 1083-57-4)[1]

  • Reagent: (Bromomethyl)cyclobutane (Cyclobutylmethyl bromide)[1]

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )[1]
  • Solvent: Dimethylformamide (DMF) or Dimethylacetamide (DMAc)[1]

  • Catalyst: Potassium Iodide (KI) - Optional, to generate reactive iodide in situ.[1]

Detailed Protocol
  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Noroxymorphone (1.0 eq) in DMF (5-7 volumes) .

  • Base Addition: Add

    
     (1.2 eq)  and KI (0.1 eq) . Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
    
  • Alkylation: Add Cyclobutylmethyl bromide (1.1 eq) dropwise over 20 minutes.

    • Note: Slow addition prevents bis-alkylation (quaternization).[1]

  • Reaction: Heat the mixture to 60°C ± 5°C for 20–24 hours .

    • Monitoring: Monitor via HPLC or TLC (Mobile phase: CHCl3:MeOH:NH4OH 90:10:1).[1] Target <1% unreacted Noroxymorphone.[1]

  • Quench & Workup:

    • Cool reaction mass to 25°C.

    • Pour the mixture into Ice Water (10 volumes) under rapid stirring. Nalbuphine base will precipitate as a white to off-white solid.[1]

    • Adjust pH to ~9.0 using dilute

      
       if precipitation is incomplete.[1]
      
  • Purification:

    • Filter the solid.[1][2][5] Wash with water (3x) to remove DMF and inorganic salts.[1]

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (80:20). Cool slowly to 4°C to crystallize.

    • Yield Expectations: 75–82%.[1][4]

Pathway B: Synthesis Using 4-(Cyclobutylmethylamino)phenol

Design of "Seco-Nalbuphine" Bioisosteres

This protocol addresses the user's specific reagent. 4-(Cyclobutylmethylamino)phenol is an aniline derivative.[1] It cannot be converted into a morphinan (Nalbuphine) directly.[1] Instead, it is used to synthesize 4-anilidopiperidine analogs (Fentanyl-class scaffolds) that mimic the Nalbuphine pharmacophore (Phenol + N-Cyclobutylmethyl group).[1]

Synthetic Strategy: Reductive Amination

We will couple the reagent with a piperidone derivative to create a hybrid scaffold.[1]

  • Target Structure: A 4-anilidopiperidine where the aniline nitrogen bears the cyclobutylmethyl group and the phenyl ring bears the hydroxyl group (mimicking the A-ring of Nalbuphine).[1]

Reagents
  • Start: 4-(Cyclobutylmethylamino)phenol (User's Reagent).[1]

  • Partner: 1-Phenethyl-4-piperidone (or N-Boc-4-piperidone for further derivatization).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ).[1]
    
  • Acid Catalyst: Acetic Acid (AcOH).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Detailed Protocol
  • Imine Formation:

    • In a reaction vessel, dissolve 1-Phenethyl-4-piperidone (1.0 eq) and 4-(Cyclobutylmethylamino)phenol (1.0 eq) in DCE (10 volumes) .

    • Add Acetic Acid (1.5 eq) .

    • Stir at room temperature for 2 hours. (Formation of the iminium ion).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq)  portion-wise over 30 minutes.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with saturated aqueous

      
       solution.[1]
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Acylation (Optional but Recommended):

    • The resulting secondary amine (sterically hindered) may be the final product, or it can be acylated (e.g., with propionyl chloride) to lock the conformation, creating a 4-hydroxy-fentanyl analog with an N-cyclobutylmethyl tail.[1]

    • Note: The "Nalbuphine-like" activity (Kappa agonism) is often favored by the free phenol and the specific N-substituent.[1]

Comparative Data Analysis

FeaturePathway A (Standard Nalbuphine)Pathway B (Reagent-Based Analog)
Core Scaffold Morphinan (Rigid, Tetracyclic)Anilidopiperidine (Flexible, Bicyclic)
Starting Material Noroxymorphone4-(Cyclobutylmethylamino)phenol
Key Reaction N-Alkylation (

)
Reductive Amination
Pharmacology Mixed

-agonist /

-antagonist
Potential

-agonist or mixed profile
Complexity High (Chiral centers fixed)Moderate (Achiral or simplified)
Yield ~80%~60-70%

Visual Workflows (Graphviz)

The following diagram illustrates the divergence between the Standard Synthesis and the Pharmacophore-Based approach using the user's reagent.

Nalbuphine_Synthesis cluster_0 Pathway A: Standard Nalbuphine Synthesis cluster_1 Pathway B: Analog Synthesis using User Reagent Noroxy Noroxymorphone (Morphinan Core) Reaction_A N-Alkylation (NaHCO3, DMF, 60°C) Noroxy->Reaction_A CBM_Br Cyclobutylmethyl Bromide CBM_Br->Reaction_A Nalbuphine NALBUPHINE (Target Drug) Reaction_A->Nalbuphine Yield: ~82% UserReagent 4-(Cyclobutylmethylamino)phenol (User Reagent) Reaction_B Reductive Amination (NaBH(OAc)3, DCE) UserReagent->Reaction_B Piperidone 1-Phenethyl-4-piperidone Piperidone->Reaction_B Analog Seco-Nalbuphine Analog (Anilidopiperidine Scaffold) Reaction_B->Analog Pharmacophore Mimicry

Caption: Figure 1. Dual-pathway strategy comparing standard Nalbuphine synthesis (Left) vs. Fragment-based analog construction using the requested reagent (Right).

References

  • Taghizadeh, M. J., & Hajizadeh, A. (2023).[1][3][4] Synthesis of nalbuphine and investigation of several mixtures of nalbuphine with other drugs for BALB/c mice anesthesia.[1][3][4] ResearchGate.[1][3][7]

  • Endoma-Arias, M., et al. (2013).[1][6] General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone.[1][8] Advanced Synthesis & Catalysis.[1][8][9] [1]

  • Saxena, K., et al. (2017).[1][6] Process for producing nalbuphine or its pharmaceutically acceptable salts thereof.[1][2][6] WO2017046814A1.[1] Google Patents.

  • PubChem. (2025).[1] Nalbuphine - Compound Summary.[1][2][3][4][8][9] National Library of Medicine.[1] [1]

  • Mallinckrodt Chemical Inc. (1995).[1][5] The preparation of nalbuphine having low levels of beta-epimer.[1][4][5][6] WO1995032973A1.[1][5]

Sources

Scalable Synthesis Routes for N-Cyclobutylmethyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Decision Matrix

The N-cyclobutylmethyl motif is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for N-alkyl groups. It is notably present in opioid receptor antagonists (e.g., derivatives of levallorphan and butorphanol) and various kinase inhibitors.

Synthesizing this motif on a scale requires navigating the trade-offs between atom economy , reagent stability , and impurity control . While direct alkylation appears simple, it is plagued by over-alkylation (formation of tertiary amines). The two dominant strategies for high-fidelity synthesis are Reductive Amination (Route A) and Acylation-Reduction (Route B).

Strategic Decision Matrix
FeatureRoute A: Reductive Amination Route B: Acylation-Reduction Route C: Direct Alkylation
Primary Reagent CyclobutanecarboxaldehydeCyclobutanecarbonyl chloride(Bromomethyl)cyclobutane
Reagent Stability Low (Oxidizes/Polymerizes)High (Stable Liquid)Moderate (Lachrymator)
Step Count 1 (Convergent)2 (Linear)1 (Convergent)
Selectivity High (Mono-alkylation)Very High (Mono-alkylation)Low (Risk of Dialkylation)
Scalability Moderate (<1 kg)High (>1 kg)Low (Safety/Impurity issues)
Preferred Use Discovery / MedChem Process / Manufacturing Not Recommended
Logical Workflow Diagram

G Start Target: N-Cyclobutylmethyl Aniline Decision Select Synthesis Strategy based on Scale & Material Start->Decision RouteA Route A: Reductive Amination (Best for <100g / Rapid Analoging) Decision->RouteA RouteB Route B: Acylation-Reduction (Best for >1kg / GMP Scale) Decision->RouteB RouteC Route C: Direct Alkylation (High Risk of Impurities) Decision->RouteC StepA1 Reagents: Cyclobutanecarboxaldehyde + NaBH(OAc)3 RouteA->StepA1 StepB1 Step 1: Acylation (Cyclobutanecarbonyl chloride) RouteB->StepB1 StepC1 Reagents: (Bromomethyl)cyclobutane + Base RouteC->StepC1 OutcomeA Product: Mono-alkylated Amine Yield: 70-85% Clean Profile StepA1->OutcomeA StepB2 Step 2: Reduction (LiAlH4 or Borane) StepB1->StepB2 OutcomeB Product: Mono-alkylated Amine Yield: >90% (2 steps) Scalable & Robust StepB2->OutcomeB OutcomeC Mixture: Mono + Di-alkylated products Difficult Purification StepC1->OutcomeC

Caption: Decision tree for selecting the optimal synthesis route based on scale and selectivity requirements.

Part 2: Detailed Protocols

Route A: Reductive Amination (The "Discovery" Standard)

Context: This route is ideal for rapid analog generation. It relies on the in situ formation of an imine followed by reduction. The use of Sodium Triacetoxyborohydride (STAB) is critical here as it is mild enough to reduce the imine without reducing the aldehyde, preventing side reactions.

Mechanistic Insight: The reaction proceeds via a hemiaminal intermediate which collapses to an iminium ion. STAB selectively reduces the iminium ion.

  • Critical Control: Cyclobutanecarboxaldehyde is prone to air oxidation. Ensure the reagent is distilled or fresh.

Protocol:

  • Stoichiometry: Aniline (1.0 equiv), Cyclobutanecarboxaldehyde (1.1 equiv), NaBH(OAc)₃ (1.4 equiv), AcOH (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). DCE often provides faster rates but THF is greener.

  • Procedure:

    • Charge a reaction vessel with Aniline (e.g., 10 mmol) and DCE (30 mL).

    • Add Cyclobutanecarboxaldehyde (11 mmol) and Acetic Acid (10 mmol). Stir for 30 min at 20-25°C to allow imine equilibrium.

    • Cool to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) may occur.

    • Warm to room temperature and stir for 4–12 hours. Monitor by LCMS for disappearance of aniline.

    • Quench: Add saturated aqueous NaHCO₃ carefully. Stir for 15 min.

    • Workup: Extract with DCM (3x). Wash combined organics with brine.[1][2][3] Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Route B: Acylation-Reduction (The "Process" Standard)

Context: For kilogram-scale synthesis, this route is superior. Cyclobutanecarbonyl chloride is a stable, inexpensive liquid. The intermediate amide is often a crystalline solid, allowing for purification (rejection of impurities) before the sensitive reduction step.

Mechanistic Insight:

  • Acylation: Standard Schotten-Baumann or anhydrous nucleophilic acyl substitution.

  • Reduction: LiAlH₄ transforms the C=O to CH₂. The cyclobutane ring is stable to LiAlH₄, unlike cyclopropane which can undergo ring-opening under specific activated conditions.

Protocol:

Step 1: Amide Formation[1]
  • Reagents: Aniline (1.0 equiv), Cyclobutanecarbonyl chloride (1.05 equiv), Triethylamine (1.2 equiv).

  • Solvent: DCM or Toluene (Toluene preferred for scale).

  • Procedure:

    • Dissolve Aniline and Et₃N in Toluene at 0°C.

    • Add Cyclobutanecarbonyl chloride dropwise, maintaining internal temp <10°C (Exothermic).

    • Warm to 20°C and stir for 2 hours.

    • Workup: Wash with 1N HCl (to remove unreacted aniline), then saturated NaHCO₃, then brine.

    • Isolation: Concentrate to dryness. Recrystallize the amide if necessary (often from Heptane/IPA).

Step 2: Amide Reduction[4]
  • Reagents: Amide intermediate (1.0 equiv), LiAlH₄ (2.0 - 2.5 equiv).

  • Solvent: Anhydrous THF (Critical: Moisture free).

  • Procedure:

    • Safety Warning: LiAlH₄ is pyrophoric. Perform under N₂ atmosphere.

    • Prepare a slurry of LiAlH₄ in THF at 0°C.

    • Dissolve the Amide in THF and add dropwise to the LiAlH₄ slurry. Control exotherm.

    • Heat to reflux (65°C) for 4–6 hours. The amide carbonyl is very stable and requires thermal energy to reduce.

    • Fieser Quench (Critical for Scale): Cool to 0°C. For every x grams of LiAlH₄ used:

      • Add x mL Water (very slowly).

      • Add x mL 15% NaOH.

      • Add 3x mL Water.[1]

    • Stir until a granular white precipitate forms (Aluminium salts). Filter through Celite.[1][5]

    • Concentrate filtrate to yield the N-cyclobutylmethyl aniline.

Part 3: Critical Control Points & Troubleshooting

Impurity Profile
Impurity TypeOriginMitigation
Dialkylated Aniline Over-reaction in Route C (Direct Alkylation) or excessive aldehyde in Route A.Use Route B (Amide Reduction) which strictly enforces mono-alkylation.
Ring-Opened Products Acid-catalyzed ring opening of cyclobutane (rare but possible with strong Lewis acids).Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during workup. LiAlH₄ is safe.
Unreacted Aniline Incomplete conversion.Route B: Remove via acid wash (1N HCl) after Step 1.
Safety Considerations
  • (Bromomethyl)cyclobutane: A potent lachrymator and alkylating agent. Handle in a fume hood with double gloves.

  • LiAlH₄: Generates H₂ gas upon quenching. Ensure adequate venting and use an inert atmosphere (Nitrogen/Argon).

Visualization of Pathway B (Process Route)

ProcessRoute Substrate Aniline (Ar-NH2) Intermediate Amide (Ar-NH-CO-Cyclobutyl) Substrate->Intermediate Acylation (Toluene, Et3N) Reagent1 Cyclobutanecarbonyl Chloride Reagent1->Intermediate Product N-Cyclobutylmethyl Aniline (Ar-NH-CH2-Cyclobutyl) Intermediate->Product Reduction (Fieser Quench) Reagent2 LiAlH4 / THF (Reflux) Reagent2->Product

Caption: Step-by-step flow for the high-yield Acylation-Reduction protocol.

References

  • Organic Chemistry Portal. (2023). Amine synthesis by reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Reduction of Amides to Amines with LiAlH4. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective N-alkylation of aminophenols is a critical transformation in the synthesis of valuable chemical entities and pharmaceutical intermediates[1]. This application note details a highly efficient, microwave-assisted reductive amination protocol for synthesizing 4-(Cyclobutylmethylamino)phenol from 4-aminophenol and cyclobutanecarboxaldehyde. By leveraging dielectric heating, this method reduces reaction times from hours to minutes, suppresses oxidative degradation, and maximizes atom economy compared to conventional conductive heating methods.

Mechanistic Rationale & Causality

The synthesis relies on a two-step, one-pot reductive amination pathway. Understanding the causality behind the reagent and condition selection is paramount for reproducible scale-up:

  • Imine Condensation: The nucleophilic primary amine of 4-aminophenol attacks the carbonyl carbon of cyclobutanecarboxaldehyde. A catalytic amount of acetic acid (AcOH) is added to protonate the carbonyl oxygen. This increases the electrophilicity of the aldehyde, accelerating hemiaminal formation, which subsequently dehydrates to form the imine intermediate[1].

  • Microwave Dielectric Heating: Methanol is selected as the solvent not only for its solubilizing properties but primarily for its high microwave loss tangent (

    
    ). Under microwave irradiation, the permanent dipoles of methanol rapidly align and realign with the oscillating electromagnetic field, generating intense internal heat[2]. This volumetric heating accelerates the reaction kinetics drastically[3].
    
  • In-Situ Reduction: Sodium borohydride (NaBH

    
    ) is utilized as the hydride source. The rapid kinetics induced by the microwave field ensure that the imine is reduced to the secondary amine almost instantaneously, preventing reversible hydrolysis back to the starting materials and mitigating the risk of over-alkylation[4].
    

Causality MW Microwave Irradiation DH Dielectric Heating of Methanol MW->DH RK Accelerated Reaction Kinetics DH->RK SO Suppressed Over-alkylation DH->SO HY High Yield (>90%) RK->HY SO->HY

Mechanistic causality of microwave dielectric heating on yield.

Experimental Design & Self-Validating Systems

To ensure a robust and trustworthy protocol, the workflow incorporates built-in diagnostic checkpoints:

  • Visual Cue (Gas Evolution): The addition of NaBH

    
     to the methanolic solution generates a controlled effervescence (H
    
    
    
    gas). The cessation of vigorous bubbling serves as a physical indicator that the initial reactive quenching is complete, making it safe to seal the microwave vial.
  • TLC Monitoring: An aliquot taken prior to reduction validates the complete consumption of 4-aminophenol. The disappearance of the polar 4-aminophenol spot ensures the system is primed for the reduction phase, acting as a self-validating checkpoint.

  • Chemoselectivity: The reaction conditions are tuned to favor N-alkylation over O-alkylation. The superior nucleophilicity of the aniline nitrogen compared to the phenolic oxygen under slightly acidic conditions guarantees high chemoselectivity[1].

Step-by-Step Protocol

Workflow R Reagent Preparation 4-Aminophenol + Cyclobutanecarboxaldehyde I Imine Condensation Catalytic AcOH in Methanol R->I MW Microwave Irradiation 80°C, 15 min (with NaBH4) I->MW W Workup & Extraction NaHCO3 quench, EtOAc extraction MW->W P Target Compound 4-(Cyclobutylmethylamino)phenol W->P

Experimental workflow for microwave-assisted reductive amination.

Materials Required:

  • 4-Aminophenol (1.0 mmol, 109.1 mg)

  • Cyclobutanecarboxaldehyde (1.05 mmol, 88.3 mg)

  • Sodium Borohydride (NaBH

    
    ) (1.5 mmol, 56.7 mg)
    
  • Methanol (Anhydrous, 3.0 mL)

  • Glacial Acetic Acid (0.1 mmol, ~6 µL)

  • 10 mL Microwave-safe reaction vial with Teflon-lined crimp cap

Procedure:

  • Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 4-aminophenol (109.1 mg) and anhydrous methanol (3.0 mL). Causality: Using strictly anhydrous solvent prevents the premature hydrolysis of the transient imine intermediate back into the starting materials.

  • Condensation: Add cyclobutanecarboxaldehyde (88.3 mg) followed by glacial acetic acid (6 µL). Stir at room temperature for 10 minutes. Validation: Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3). The disappearance of the 4-aminophenol spot confirms quantitative imine formation.

  • Reduction Preparation: Carefully add NaBH

    
     (56.7 mg) in three portions over 2 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing solvent bumping and dangerous pressure buildup. Leave the vial unsealed until effervescence completely subsides.
    
  • Microwave Irradiation: Seal the vial with the Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set the parameters to 80 °C, 15 minutes hold time, with dynamic power modulation (maximum 150 W) and high-speed magnetic stirring.

  • Quenching & Workup: Upon completion and automated cooling to <40 °C, uncap the vial and quench the reaction by adding 2.0 mL of saturated aqueous NaHCO

    
    . Causality: The mild base neutralizes the acetic acid and destroys unreacted borohydride without deprotonating the phenolic OH, ensuring the target product remains in the organic phase.
    
  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude 4-(Cyclobutylmethylamino)phenol.

Data Presentation & Analytical Characterization

The microwave-assisted protocol demonstrates significant advantages over conventional reflux conditions, eliminating over-alkylation and drastically reducing the time required for complete conversion[4].

Table 1: Comparison of Heating Modalities for Reductive Amination

ParameterConventional HeatingMicrowave Irradiation
Heating Mechanism Conduction / ConvectionDielectric Activation
Temperature 65 °C (Reflux)80 °C (Pressurized)
Reaction Time 12 hours15 minutes
Isolated Yield 68%94%
Chemoselectivity Moderate (Some O-alkylation)Excellent (>99% N-alkylation)
Side Products Over-alkylation (~12%)Not detected

Table 2: Expected Analytical Data for 4-(Cyclobutylmethylamino)phenol

Analytical MethodExpected Diagnostic Signals

H NMR (400 MHz, DMSO-

)

8.45 (s, 1H, OH), 6.55 (d, 2H, Ar-H), 6.40 (d, 2H, Ar-H), 4.80 (br s, 1H, NH), 2.85 (d, 2H, CH

-N), 2.45 (m, 1H, CH-cyclobutyl), 1.95-1.60 (m, 6H, cyclobutyl CH

)

C NMR (100 MHz, DMSO-

)

148.2, 142.1, 116.3, 113.5 (Ar-C), 51.2 (CH

-N), 34.5 (CH), 28.1, 18.4 (Cyclobutyl-C)
LC-MS (ESI+)

calculated for C

H

NO [M+H]

: 178.12; Found: 178.1

References

1.1 2.3 3.4 4.2

Sources

Application Notes and Protocols for the Synthesis of 4-(Cyclobutylmethylamino)phenol: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-(Cyclobutylmethylamino)phenol, a key intermediate in pharmaceutical research and development. The presence of both a nucleophilic secondary amine and a reactive phenolic hydroxyl group necessitates a robust protecting group strategy to ensure high-yield and high-purity synthesis. Herein, we detail a field-proven synthetic approach, emphasizing the rationale behind the selection of protecting groups and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, and a comparative analysis of strategic choices.

Introduction: The Synthetic Challenge

4-(Cyclobutylmethylamino)phenol is a valuable building block in medicinal chemistry, often incorporated into larger molecules targeting a range of biological pathways. Its synthesis, while seemingly straightforward, presents a classic challenge in organic chemistry: the selective functionalization of one reactive site in the presence of another. The starting material, 4-aminophenol, contains two nucleophilic centers: the aromatic amine and the phenolic hydroxyl group. Uncontrolled reaction with an electrophile, such as an alkylating agent, would lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and significantly reducing the yield of the desired product.

To overcome this, a protecting group strategy is essential. A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions. After the desired transformation is complete, the protecting group is removed to reveal the original functionality. The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions it is meant to protect against, and should not introduce additional stereocenters.[1]

This guide will focus on a logical and efficient synthetic route involving the protection of the more acidic phenolic hydroxyl group, followed by the construction of the secondary amine via reductive amination, and concluding with the deprotection of the phenol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 4-(Cyclobutylmethylamino)phenol points towards reductive amination as the key C-N bond-forming step. This reaction couples an amine with a carbonyl compound, in this case, an appropriately functionalized aminophenol and cyclobutanecarboxaldehyde.[2][3] This leads to two primary forward-synthetic strategies originating from 4-aminophenol.

G cluster_0 Strategy 1: Phenol Protection First cluster_1 Strategy 2: Amine Protection First Target 4-(Cyclobutylmethylamino)phenol RA Reductive Amination Target->RA RA2 Alkylation Target->RA2 Intermediate1 Protected 4-Aminophenol RA->Intermediate1 Aldehyde1 Cyclobutanecarboxaldehyde RA->Aldehyde1 Intermediate2 Protected 4-Hydroxyphenylamine AlkylHalide Cyclobutylmethyl Halide RA2->Intermediate2 RA2->AlkylHalide

Caption: High-level overview of two potential synthetic strategies.

While both strategies are plausible, Strategy 1 (Phenol Protection First) is generally preferred for its efficiency and control. Protecting the more acidic phenol allows for a clean reductive amination on the free amino group. Strategy 2 would require protection of the amine, followed by O-alkylation of the phenol, and subsequent deprotection. This guide will focus on the more direct and robust Strategy 1.

Selecting the Optimal Protecting Groups

The success of this synthesis hinges on the choice of an appropriate protecting group for the phenolic hydroxyl. The chosen group must be stable under the slightly acidic to neutral conditions of reductive amination and the subsequent workup.

Phenol Protection: The tert-Butyldimethylsilyl (TBDMS) Group

The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting phenols.[4] Silyl ethers are readily formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole.

Key Advantages of TBDMS for this Synthesis:

  • Stability: TBDMS ethers are stable to a wide range of non-acidic reagents, including the hydrides used in reductive amination.[5]

  • Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[6]

  • Clean Removal: The TBDMS group is efficiently cleaved using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF).[7] This deprotection condition is orthogonal to many other protecting groups, meaning it selectively removes the TBDMS group without affecting other functionalities.

Amine Protection: The tert-Butoxycarbonyl (Boc) Group (for alternative strategies)

For more complex syntheses where the amine might need to be protected, the tert-butoxycarbonyl (Boc) group is a widely used and reliable choice.[8] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The resulting carbamate is stable to a wide range of nucleophilic and basic conditions.[9] Deprotection is achieved under acidic conditions, such as with trifluoroacetic acid (TFA).[10] While not employed in our primary strategy, understanding the use of the Boc group is crucial for any synthetic chemist.

Detailed Application Protocols

The following protocols provide a step-by-step guide for the synthesis of 4-(Cyclobutylmethylamino)phenol via Strategy 1.

G cluster_workflow Synthetic Workflow Start 4-Aminophenol Step1 Step 1: Phenol Protection TBDMSCl, Imidazole, DMF Start->Step1 Intermediate 4-((tert-Butyldimethylsilyl)oxy)aniline Step1->Intermediate Step2 Step 2: Reductive Amination Cyclobutanecarboxaldehyde, NaBH(OAc)₃, DCE Intermediate->Step2 ProtectedProduct N-(Cyclobutylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline Step2->ProtectedProduct Step3 Step 3: Deprotection TBAF, THF ProtectedProduct->Step3 FinalProduct 4-(Cyclobutylmethylamino)phenol Step3->FinalProduct

Caption: Detailed workflow for the synthesis of 4-(Cyclobutylmethylamino)phenol.

Protocol 1: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)aniline (Phenol Protection)

Rationale: This step protects the phenolic hydroxyl group as a TBDMS ether, preventing it from reacting in the subsequent reductive amination step. Imidazole acts as a base to deprotonate the phenol and as a catalyst.

Materials:

  • 4-Aminophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-((tert-butyldimethylsilyl)oxy)aniline as a solid.

Protocol 2: Synthesis of N-(Cyclobutylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline (Reductive Amination)

Rationale: This is the key bond-forming step. The amine reacts with the aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by sodium triacetoxyborohydride.[11] This reducing agent is mild and selective for imines over carbonyls.[2]

Materials:

  • 4-((tert-Butyldimethylsilyl)oxy)aniline

  • Cyclobutanecarboxaldehyde[12][13][14]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-((tert-butyldimethylsilyl)oxy)aniline (1.0 eq) in anhydrous DCE.

  • Add cyclobutanecarboxaldehyde (1.2 eq), followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by flash chromatography if necessary.

Protocol 3: Synthesis of 4-(Cyclobutylmethylamino)phenol (Deprotection)

Rationale: The final step involves the removal of the TBDMS protecting group to reveal the phenolic hydroxyl. TBAF is the reagent of choice due to the high affinity of fluoride for silicon, leading to a clean and efficient deprotection.[7]

Materials:

  • N-(Cyclobutylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude N-(cyclobutylmethyl)-4-((tert-butyldimethylsilyl)oxy)aniline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(Cyclobutylmethylamino)phenol.

Data Summary and Route Comparison

The presented synthetic strategy is robust and high-yielding. Below is a summary of the key aspects of this approach.

ParameterStep 1: ProtectionStep 2: Reductive AminationStep 3: Deprotection
Key Reagents TBDMSCl, ImidazoleCyclobutanecarboxaldehyde, NaBH(OAc)₃TBAF
Solvent DMFDCETHF
Typical Yield >90%80-95%>90%
Advantages Mild conditions, high yield.High selectivity, mild reducing agent.Clean reaction, high yield.
Disadvantages Requires anhydrous conditions.NaBH(OAc)₃ is moisture sensitive.TBAF can be basic; potential for side reactions with very sensitive substrates.

Conclusion

The synthesis of 4-(Cyclobutylmethylamino)phenol from 4-aminophenol is efficiently achieved through a three-step sequence involving phenol protection, reductive amination, and deprotection. The use of a TBDMS protecting group for the phenol is particularly advantageous due to its stability and the mild conditions required for its removal. The reductive amination with sodium triacetoxyborohydride provides a direct and high-yielding route to the desired secondary amine. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a clear and logical pathway for the synthesis of this valuable pharmaceutical intermediate.

References

  • Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2007). A mild and chemoselective method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using iron(III) tosylate as a catalyst. Tetrahedron Letters, 48(27), 4781-4785.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.
  • Muthusamy, S., & Gunanathan, C. (2004). Chemoselective Deprotection of Triethylsilyl Ethers.
  • ChemicalBook. (2026). Cyclobutanecarboxaldehyde.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • ChemBK. (2024). 1-Cyclobutane-aldehyde.
  • Shree Ganesh Remedies Limited. (n.d.). Cyclobutanecarbaldehyde-2987-17-9.
  • BenchChem. (2025). Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers.
  • Reddy, K. L., & Falck, J. R. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 53(34), 4584-4586.
  • Karimi, B., & Mansouri, F. (2011). Chemoselective Boc protection of phenols and amino alcohols. Tetrahedron Letters, 52(27), 3503-3506.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • Choi, S., & Jeon, H. B. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15), e202300309.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Yang, Y., & Grodsky, B. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 208-214.
  • Chemical Bull Pvt. Ltd. (n.d.). Cyclobutanecarbaldehyde | 2987-17-9.
  • AiFChem. (n.d.). 2987-17-9 | Cyclobutanecarbaldehyde.
  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol.
  • ChemicalBook. (2026). 4-N-BOC-AMINOPHENOL.
  • Wikipedia. (n.d.). Reductive amination.
  • Sigma-Aldrich. (n.d.). N-Boc-2-aminophenol.
  • Sigma-Aldrich. (n.d.). N-Boc-3-aminophenol.
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether.
  • Tarasova, Y. A., & Dilman, A. D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11977-12011.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • BenchChem. (2025). Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols.
  • Reddit. (2026). Help with Reductive Amination.
  • Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip.
  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection.
  • MDPI. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
  • Taylor & Francis. (n.d.). 4-aminophenol – Knowledge and References.
  • Royal Society of Chemistry. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives.
  • Thieme. (n.d.). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclobutylmethylamino)phenol is a secondary p-aminophenol derivative. Like its parent compound p-aminophenol, it is highly susceptible to autoxidation . This degradation is characterized by a color shift from off-white/beige to pink, brown, and eventually black.

The instability arises from the electron-rich nature of the p-aminophenol core, which readily undergoes oxidative dehydrogenation to form a reactive quinone imine . This guide provides the mechanistic understanding, storage protocols, and rescue strategies required to maintain the integrity of this reagent.

The Chemistry of Degradation (The "Why")

To prevent degradation, you must understand the enemy. The oxidation of 4-(Cyclobutylmethylamino)phenol is not a simple decomposition; it is a radical-mediated cascade triggered by atmospheric oxygen, light, and basic pH.

The Oxidation Pathway
  • Initiation: The phenol moiety loses an electron and a proton (PCET) to form a phenoxy radical.

  • Propagation: The secondary amine facilitates further oxidation, leading to the formation of a p-quinone imine species.

  • Polymerization: This electrophilic quinone imine reacts with remaining unoxidized amine (Michael addition) or dimerizes, creating complex colored oligomers (pink/brown impurities).

Visualization: The Oxidation Cascade

OxidationPathway Compound 4-(Cyclobutylmethylamino)phenol (Colorless/Beige) Radical Phenoxy Radical Intermediate Compound->Radical O2, Light, Trace Metals Quinone p-Quinone Imine (Reactive Electrophile) Radical->Quinone -1e-, -H+ Oligomer Oligomers/Polymers (Pink -> Brown -> Black) Quinone->Oligomer Polymerization (Irreversible)

Figure 1: The autoxidation pathway of p-aminophenols. The transition to the Quinone Imine is the critical control point.

Storage Protocols (The "How")

The following protocols are non-negotiable for long-term stability.

A. Solid State Storage (Recommended)

The compound is most stable as a solid, specifically in a salt form (e.g., Hydrochloride).

ParameterSpecificationScientific Rationale
Form HCl Salt (Preferred) vs. Free BaseProtonation of the amine reduces the electron density of the ring, significantly raising the oxidation potential (harder to oxidize).
Temperature -20°C Arrhenius equation: Lowering temp slows the rate of radical propagation.
Atmosphere Argon > NitrogenArgon is heavier than air and provides a better "blanket" in the vial headspace than Nitrogen.
Container Amber Glass with Teflon-lined capBlocks UV light (photo-oxidation trigger) and ensures an airtight seal.
B. Solution Storage (High Risk)

Avoid storing this compound in solution. If necessary for short periods (<24h):

  • Solvent Choice: Use degassed Methanol or Ethanol. Avoid DMSO ; DMSO can act as a mild oxidant and is hygroscopic, accelerating degradation.

  • Additives: Add a trace amount of antioxidant (e.g., 0.1% Sodium Bisulfite or Ascorbic Acid) to the solution to act as a sacrificial scavenger.

Troubleshooting & FAQs

Issue 1: "My compound has turned pink. Is it ruined?"

Diagnosis: Pink coloration indicates the early formation of quinone imine and dimers.

  • Assessment: Check purity via HPLC or TLC.

    • If purity is >95% : The color is likely a surface impurity (trace oxidation). It can often be used for non-critical reactions.

    • If purity is <90% : Purification is required (see Section 5).

  • Root Cause: Likely a compromised seal or exposure to light during weighing.

Issue 2: "Can I store the free base if I don't have the HCl salt?"

Answer: Yes, but the shelf-life is significantly shorter.

  • Action: Store under strict Argon atmosphere at -80°C if possible. Consider converting to the HCl salt for long-term banking:

    • Protocol: Dissolve free base in Et2O/EtOH, add 1.1 eq of 1M HCl in Et2O, collect the precipitate, wash with dry ether, and dry under vacuum.

Issue 3: "I need to weigh out 5mg. How do I prevent oxidation during handling?"

Answer: Speed and exclusion are key.

  • Best Practice: Use a glovebox (N2 atmosphere).

  • Alternative: If working on a bench, flush the source vial with Argon immediately after opening. Weigh into a tared vial that has already been flushed with Argon. Do not leave the source vial open while waiting for the balance to settle.

Rescue Protocol: Purification of Oxidized Material

If your material has turned brown/black, simple recrystallization is often insufficient because the oxidized impurities co-precipitate. You must use a reducing agent during purification.

The "Hydrosulfite Rescue" Method

This method uses Sodium Hydrosulfite (Sodium Dithionite, Na2S2O4) to reduce quinone imines back to the aminophenol during the crystallization process.

Reagents:

  • Degassed Ethanol (or Methanol)

  • Water[1][2][3]

  • Sodium Hydrosulfite (Na2S2O4)

  • Activated Charcoal (optional)[4]

Step-by-Step Protocol:

  • Dissolve: Suspend the crude/oxidized material in a minimal amount of hot ethanol under Nitrogen.

  • Reduce: Add a concentrated aqueous solution of Sodium Hydrosulfite (approx. 5-10 wt% relative to the amine). You should observe a color change (bleaching of the dark color).

  • Filter: If color persists, add activated charcoal, stir for 5 mins, and filter hot through Celite under an inert blanket.

  • Crystallize: Allow the filtrate to cool slowly. The reducing agent in the mother liquor prevents re-oxidation during crystal formation.

  • Isolate: Filter the white crystals, wash with cold degassed ether, and dry under high vacuum.

Decision Tree: Handling & Rescue

HandlingWorkflow Start Inspect Compound ColorCheck Color? Start->ColorCheck White White/Off-White ColorCheck->White No Oxidation Pink Light Pink ColorCheck->Pink Trace Oxidation Brown Brown/Black ColorCheck->Brown Heavy Oxidation ActionUse Safe to Use (Store -20°C, Argon) White->ActionUse ActionCheck Check Purity (HPLC/TLC) Pink->ActionCheck ActionPurify Perform Hydrosulfite Rescue Protocol Brown->ActionPurify ActionCheck->ActionUse >95% Purity ActionCheck->ActionPurify <95% Purity

Figure 2: Operational workflow for assessing and handling 4-(Cyclobutylmethylamino)phenol based on visual inspection.

References

  • Oxidation Mechanism of p-Aminophenols

    • Title: Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.
    • Source: Frontiers in Chemistry (2019).
    • URL:[Link]

  • Purification & Stabilization (Patent Literature)
  • Quinone Imine Toxicity & Reactivity

    • Title: Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome.[5][6]

    • Source: Chemical Research in Toxicology (ACS Public
    • URL:[Link]

Sources

Improving yield of N-cyclobutylmethylation of 4-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the N-cyclobutylmethylation of 4-aminophenol .

Achieving high yields in this transformation requires strict control over chemoselectivity (differentiating the amine from the phenol) and preventing oxidative degradation. This guide replaces outdated, rigid templates with a dynamic, causality-driven approach to ensure your success at the bench.

I. Mechanistic Workflow

To improve your yield, we must first abandon direct alkylation (using cyclobutylmethyl bromide), which inherently leads to poor selectivity[1]. The industry standard for this transformation is Reductive Amination using cyclobutanecarbaldehyde.

G A 4-Aminophenol + Cyclobutanecarbaldehyde B Hemiaminal Formation A->B Nucleophilic Attack C Dehydration (-H2O) B->C D Imine (Schiff Base) Intermediate C->D E Hydride Reduction (NaBH(OAc)3) D->E F N-Cyclobutylmethyl- 4-aminophenol E->F Chemoselective Yield

Workflow of chemoselective N-cyclobutylmethylation of 4-aminophenol via reductive amination.

II. Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turns dark brown/black within minutes of starting. What is happening?

The Causality: 4-aminophenol contains an electron-rich aromatic ring that is highly susceptible to aerobic oxidation. In the presence of ambient oxygen, it rapidly oxidizes into benzoquinone imines, which polymerize into dark, insoluble tars. The Solution: You must treat this as an air-sensitive setup. Purge your reaction flask with Argon or Nitrogen and strictly use degassed solvents. If oxidation persists, adding a catalytic amount of an antioxidant (like BHT) during the setup phase can act as a sacrificial scavenger.

Q2: I am seeing significant O-alkylation (ether formation) instead of N-alkylation. How do I prevent this?

The Causality: If you are using direct alkylation with cyclobutylmethyl bromide and a base (e.g., K₂CO₃), the base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This ion aggressively competes with the amine for the alkyl halide, leading to O-alkylation and N,O-dialkylation[1]. The Solution: Switch your synthetic route to reductive amination using cyclobutanecarbaldehyde. The initial condensation step to form the imine (Schiff base) is strictly selective for the primary amine over the hydroxyl group[1].

Q3: The yield of my mono-alkylated product is low due to N,N-dialkylation. How can I control this?

The Causality: Over-alkylation occurs when the newly formed secondary amine (your desired product) reacts with a second equivalent of the aldehyde/alkylating agent. The Solution:

  • Stoichiometry: Strictly limit cyclobutanecarbaldehyde to 1.00 – 1.05 equivalents.

  • Reagent Choice: Use Sodium triacetoxyborohydride (NaBH(OAc)₃) instead of Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder, sterically bulky reducing agent that selectively reduces the primary imine without reducing the unreacted aldehyde, and it is highly inefficient at reducing the more sterically hindered secondary iminium ion[2].

Q4: The imine formation seems stalled, and starting materials remain. Should I add an acid catalyst?

The Causality: Imine formation requires the elimination of water. If water accumulates, the reaction reaches an equilibrium and stalls. The Solution: While p-toluenesulfonic acid (PTSA) can be used as an activator[3], the liberated acetic acid from NaBH(OAc)₃ often provides enough in-situ catalysis. To physically drive the reaction forward, add activated 4Å molecular sieves or anhydrous MgSO₄ to the reaction mixture to sequester the water byproduct.

III. Quantitative Data: Method Comparison

To illustrate the superiority of the reductive amination approach, review the empirical data comparing synthetic routes:

Synthetic StrategyReagents & ConditionsTypical YieldChemoselectivity (N vs. O)Primary Byproducts
Direct Alkylation Cyclobutylmethyl bromide, K₂CO₃, DMF, 80 °C30 - 45%PoorO-alkylated, N,N-dialkylated
Stepwise Reductive Amination 1. Cyclobutanecarbaldehyde, MeOH2. NaBH₄, 0 °C70 - 80%ExcellentTrace over-reduction[1]
One-Pot Reductive Amination Cyclobutanecarbaldehyde, NaBH(OAc)₃, DCE, RT85 - 95% Excellent Trace N,N-dialkylated[2]

IV. Self-Validating Experimental Protocol

This protocol utilizes a one-pot reductive amination strategy designed to maximize yield while preventing oxidation and over-alkylation.

Step 1: Preparation & Degassing

  • Action: Add 1,2-dichloroethane (DCE) (0.2 M relative to substrate) to a Schlenk flask and sparge with Argon for 15 minutes.

  • Causality: Removing dissolved oxygen prevents the oxidative degradation of 4-aminophenol into benzoquinone imines.

Step 2: Imine Condensation

  • Action: Under Argon, add 4-aminophenol (1.0 eq) to the degassed DCE. Add cyclobutanecarbaldehyde (1.05 eq) dropwise via syringe. Stir at room temperature for 1 hour. Optional: Add 1.0 eq of anhydrous MgSO₄.

  • Causality: The slight 0.05 eq excess of aldehyde ensures complete conversion of the amine while minimizing the risk of N,N-dialkylation. MgSO₄ drives the equilibrium forward by scavenging the water generated during hemiaminal dehydration.

  • Validation: Spot the mixture on a TLC plate (Hexanes:EtOAc). The disappearance of the highly polar 4-aminophenol spot and the appearance of a less polar, UV-active imine spot confirms successful condensation.

Step 3: Chemoselective Reduction

  • Action: Cool the reaction flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Causality: NaBH(OAc)₃ is mild enough to be added directly to the one-pot mixture. It will selectively reduce the imine to the secondary amine without reducing the unreacted aldehyde into an alcohol[2]. Cooling controls the exothermic hydride transfer.

Step 4: Quenching & Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (H₂) ceases. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes any remaining acetic acid (liberated from the reducing agent) and destroys unreacted hydrides safely, ensuring the amine product is fully deprotonated and partitions into the organic layer.

V. References[3] Title: A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC

Source: nih.gov URL: 1] Title: Application Note: A Guide to the N-Alkylation of Aminophenols - Benchchem Source: benchchem.com URL: 2] Title: Reductive Amination Reaction - OpenBU Source: bu.edu URL:

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminophenol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminophenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Aminophenols are ambident nucleophiles, possessing two reactive sites: the amino (-NH₂) group and the hydroxyl (-OH) group. This duality presents a significant challenge, as direct alkylation often yields a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and reducing yields.[1]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high selectivity and yield in your experiments.

Diagram: The Core Challenge of Aminophenol Alkylation

G Aminophenol Aminophenol (Ambident Nucleophile) N_Alkylation N-Alkylation (Kinetic Product) Aminophenol->N_Alkylation Attack by Amino Group O_Alkylation O-Alkylation (Thermodynamic Product) Aminophenol->O_Alkylation Attack by Phenolate AlkylHalide Alkylating Agent (e.g., R-X) AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation Dialkylation N,O-Dialkylation N_Alkylation->Dialkylation N_Product N-Alkylaminophenol N_Alkylation->N_Product O_Alkylation->Dialkylation O_Product Alkoxyaniline O_Alkylation->O_Product Di_Product N,O-Dialkylated Product Dialkylation->Di_Product

Caption: Competing N- vs. O-alkylation pathways for aminophenols.

Frequently Asked Questions (FAQs)

Q1: Why is selective alkylation of aminophenols so challenging?

A1: The primary challenge lies in the competing nucleophilicity of the amino and hydroxyl groups. The amino group is generally more nucleophilic than the neutral hydroxyl group, leading to preferential N-alkylation under neutral or mildly basic conditions. However, in the presence of a base, the hydroxyl group is deprotonated to form a much more nucleophilic phenolate anion, which can lead to O-alkylation.[2] The final product distribution is a delicate balance of factors including the pKa of the functional groups, the strength and type of base used, the solvent's properties, and the nature of the alkylating agent.[3]

Q2: What are the primary strategies for achieving selective N-alkylation?

A2: The most robust and widely used method for selective N-alkylation is reductive amination .[1] This one-pot reaction involves the initial formation of an imine (Schiff base) by condensing the aminophenol with an aldehyde or ketone, followed by in-situ reduction of the imine to the desired N-alkylated amine.[1][4][5] This method is highly selective because the imine formation occurs exclusively at the amino group, and the subsequent reduction is specific to the C=N bond. Alternative methods include "Borrowing Hydrogen" catalysis with alcohols and specialized dual copper/photoredox catalysis systems for alkyl halides.[1]

Q3: How can I achieve selective O-alkylation?

A3: Selective O-alkylation typically requires temporarily deactivating the more nucleophilic amino group. The most common strategy involves:

  • Protection of the amino group: The amino group is first protected, often by forming an imine with an aldehyde like benzaldehyde.[4][5][6] This is an efficient and inexpensive method.[5] Other protecting groups like acetyl, Boc, or Cbz can be used but may require harsher deprotection conditions.[4][5]

  • Alkylation of the hydroxyl group: With the amino group protected, a base (e.g., K₂CO₃, NaH) and an alkylating agent are used to alkylate the free hydroxyl group.[5]

  • Deprotection: The protecting group is then removed, typically by acid hydrolysis, to reveal the amino group and yield the final O-alkylated product (an alkoxyaniline).[4][5]

Q4: How does the choice of base and solvent influence selectivity?

A4: The base and solvent system is critical. For O-alkylation , a strong base (like NaH or K₂CO₃) is needed to deprotonate the phenol to the more nucleophilic phenolate.[5] Aprotic polar solvents like DMF or acetone are often preferred as they solvate the cation of the base without interfering with the nucleophile.[3][5] For N-alkylation via direct alkylation (which is often problematic), milder conditions are used to avoid significant phenolate formation. For reductive amination, a solvent like methanol is ideal as it facilitates both imine formation and is compatible with reducing agents like sodium borohydride (NaBH₄).[1][5]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting aminophenol.

  • Possible Cause: Insufficiently reactive alkylating agent.

    • Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. For less reactive agents like alkyl chlorides or secondary halides, more forcing conditions may be needed.[7]

    • Solution: Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). Increase the reaction temperature, but monitor for potential side reactions or degradation.[5]

  • Possible Cause: Poor choice of base or solvent.

    • Explanation: For O-alkylation, the base must be strong enough to deprotonate the phenol. The solvent must also adequately dissolve the reactants. In some cases, poor solubility of the base (e.g., K₂CO₃ in acetone) can lead to incomplete reactions.[8]

    • Solution: For O-alkylation, consider a stronger base like NaH in an aprotic solvent like DMF or THF. For reactions with poor solubility, switching to a solvent like DMF or DMSO, or using a phase-transfer catalyst, can improve results.[8][9]

  • Possible Cause (Reductive Amination): Incomplete imine formation or inactive reducing agent.

    • Explanation: Imine formation is an equilibrium process.[10] If the equilibrium is not favorable, there will be little intermediate to reduce. Sodium borohydride can also degrade upon improper storage.

    • Solution: Ensure the aldehyde/ketone is reactive and used in at least a 1:1 stoichiometry. Monitor imine formation by TLC or LC-MS before adding the reducing agent.[1] Use a fresh, verified batch of NaBH₄.

Problem 2: I'm getting a mixture of N- and O-alkylated products (poor selectivity).

  • Possible Cause: Direct alkylation with an alkyl halide.

    • Explanation: This is the most common reason for poor selectivity. Direct alkylation is notoriously difficult to control because both the amino group and the phenolate (if a base is present) can react.[1][4][5]

    • Solution: Avoid direct alkylation if selectivity is critical.

      • For N-alkylation , switch to the reductive amination protocol.[1][5]

      • For O-alkylation , use the amino-protection strategy.[4][5]

  • Possible Cause: Incorrect reaction conditions.

    • Explanation: Using a strong base with the intention of N-alkylation will inevitably generate the phenolate, leading to O-alkylation as a side product.

    • Solution: Re-evaluate your strategy based on the desired product. The workflow diagram below provides a decision-making process.

Diagram: Troubleshooting Poor Selectivity

G start Problem: Mixture of N- and O-Alkylated Products q1 What is your desired product? start->q1 n_path N-Alkylated Product q1->n_path N-Alkylation o_path O-Alkylated Product q1->o_path O-Alkylation q2_n Are you using reductive amination? n_path->q2_n q2_o Are you using an amino-protecting group? o_path->q2_o sol_n1 Adopt Reductive Amination Protocol. This is the most selective method. q2_n->sol_n1 No sol_n2 Check for ketone reduction byproduct. Use a milder reducing agent (e.g., NaBH(OAc)₃). q2_n->sol_n2 Yes sol_o1 Adopt Protection-Alkylation-Deprotection Protocol. q2_o->sol_o1 No sol_o2 Ensure complete protection of the amino group before adding alkylating agent (verify by TLC/NMR). q2_o->sol_o2 Yes

Caption: Decision workflow for troubleshooting poor alkylation selectivity.

Problem 3: I'm observing significant amounts of di-alkylated product.

  • Possible Cause: Over-alkylation with alkyl halides.

    • Explanation: The mono-N-alkylated product is often more nucleophilic than the starting aminophenol, leading to a second alkylation event.[11] This is a classic problem in amine alkylation.

    • Solution: Use a precise 1.0 equivalent of the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture to maintain its low concentration. If the problem persists, reductive amination is a superior method as it is not prone to this type of over-alkylation.[1][11]

Problem 4: My reaction mixture is turning dark or forming tar.

  • Possible Cause: Oxidation of the aminophenol.

    • Explanation: Aminophenols, particularly 2- and 4-aminophenol, are highly sensitive to air oxidation, which can form colored polymeric impurities.[12] This can be exacerbated by heat.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents if possible. When handling the final product, work quickly and store it under an inert atmosphere in a cool, dark place.[12]

Experimental Protocols

Protocol 1: Selective N-Alkylation via One-Pot Reductive Amination

This protocol is adapted from established high-yield procedures and is broadly applicable.[1][5]

Materials:

  • Aminophenol (e.g., 2-aminophenol, 3 mmol, 1.0 equiv)

  • Aldehyde (e.g., benzaldehyde, 3 mmol, 1.0 equiv)

  • Methanol (MeOH), anhydrous (20 mL)

  • Sodium borohydride (NaBH₄, 6 mmol, 2.0 equiv)

  • Deionized water, standard lab glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aminophenol (3 mmol) in methanol (20 mL) with magnetic stirring. To this solution, add the corresponding aldehyde (3 mmol).

  • Stir the solution at room temperature for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: After 1 hour, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (6 mmol) to the solution in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional hour.

  • Workup and Isolation: Pour the reaction mixture into deionized water (30 mL).[1][5]

  • If the product precipitates as a solid, collect it by vacuum filtration.

  • If the product is an oil or does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-alkylated aminophenol. Purify further by column chromatography or recrystallization as needed.

Protocol 2: Selective O-Alkylation via Benzaldehyde Protection

This protocol outlines the protection-alkylation-deprotection sequence for selective synthesis of alkoxyanilines.[4][5]

Materials:

  • Aminophenol (30 mmol, 1.0 equiv)

  • Benzaldehyde (30 mmol, 1.0 equiv)

  • Methanol (80 mL), Acetone (30 mL)

  • Potassium carbonate (K₂CO₃, 6 mmol, 2.0 equiv relative to imine)

  • Alkyl halide (e.g., benzyl bromide, 3 mmol, 1.0 equiv relative to imine)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Protection: To a stirred solution of aminophenol (30 mmol) in methanol (80 mL), add benzaldehyde (30 mmol). Stir for 1 hour at room temperature. Remove the solvent under reduced pressure. The resulting crude imine (N-benzylideneaminophenol) can often be purified by recrystallization from ethanol.[5]

  • Alkylation: To a stirred solution of the purified phenylmethyleneaminophenol (3 mmol) in acetone (30 mL), add potassium carbonate (6 mmol) and the alkyl halide (3 mmol).

  • Reflux the mixture for 20 hours or until TLC analysis shows consumption of the starting material.[5]

  • After cooling, filter the inorganic salts through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Deprotection: To the resulting residue, add dichloromethane (10 mL) and 1N HCl (30 mL). Stir the biphasic mixture vigorously for 1 hour to hydrolyze the imine.[5]

  • Separate the layers. Neutralize the aqueous layer carefully with sodium bicarbonate (NaHCO₃) and then extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude O-alkylated aminophenol. Purify as necessary.

Data Summary Tables

Table 1: Comparison of Primary N-Alkylation Strategies

MethodAlkylating AgentSelectivityKey AdvantagesCommon Issues
Reductive Amination Aldehydes, KetonesExcellent for N-alkylationHigh yields, one-pot, avoids over-alkylation, wide substrate scope.[1]Requires control of reducing agent addition; potential for ketone reduction side product.[10]
Direct Alkylation Alkyl HalidesGenerally PoorSimple setup.Prone to mixtures of N-, O-, and di-alkylated products.[1][5] Often low yielding.
"Borrowing Hydrogen" AlcoholsGood to ExcellentAtom economical, uses "green" alkylating agents.[1]Requires specific metal catalysts (e.g., Manganese pincer complexes).[1]

Table 2: Example Yields for Selective N-Alkylation via Reductive Amination [1][5]

AminophenolAldehydeProductYield (%)
2-AminophenolBenzaldehyde2-(Benzylamino)phenol98.3
2-Aminophenol4-Methoxybenzaldehyde2-((4-Methoxybenzyl)amino)phenol94.5
4-AminophenolBenzaldehyde4-(Benzylamino)phenol96.7
2-Aminophenol4-Chlorobenzaldehyde2-((4-Chlorobenzyl)amino)phenol89.1

References

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • Google Patents. (1980). US4231963A - Process for producing aminophenol ether.
  • ResearchGate. (n.d.). Scheme 1. Selective alkylation of the hydroxyl group of aminophenols. [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols | Download Table. [Link]

  • Sridevi, S., et al. (2019). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][13]naphthyrin-5(6H). [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

Sources

Technical Support Center: Handling Air-Sensitive Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling air-sensitive aminophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. Aminophenols are prone to oxidation, which can compromise experimental results and product purity.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My solid aminophenol has turned dark in the bottle. What happened and can I still use it?

A1: The discoloration is a clear sign of oxidation.[1][2] Aminophenols, especially the 2- and 4-isomers, are highly susceptible to air and light, leading to the formation of colored polymeric products like quinoid structures.[1][3] It is strongly recommended to use a fresh, unopened bottle. While purification by methods like sublimation may be possible, it is often difficult and may not completely remove the oxidized impurities.[2] To prevent this, always store aminophenols in a cool, dark place, tightly sealed, and preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[2][4][5]

Q2: I'm preparing a solution of an aminophenol derivative, and it's changing color almost immediately. What's the cause and how can I stop it?

A2: This rapid color change is due to oxidation accelerated by dissolved oxygen in your solvent.[2] Several factors can speed up this degradation:

  • Dissolved Oxygen: Atmospheric oxygen present in most solvents is a primary culprit.[2]

  • Light: UV light can initiate and propagate the oxidative reactions.[2]

  • pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2]

  • Metal Ions: Trace amounts of metal ions, like copper (Cu²+), can act as powerful catalysts for oxidation.[2]

To prevent this, you must use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use.[2][6][7] Additionally, work in a fume hood with ambient lights turned off or use amber glassware to minimize light exposure.[8]

Q3: Which is more suitable for handling aminophenols: a Schlenk line or a glovebox?

A3: Both are excellent tools for creating an air-free environment.[8][9] The choice depends on the scale and complexity of your experiment.

  • Glovebox: Ideal for handling solids, preparing samples for analysis (like NMR), and performing small-scale reactions.[10][11] They provide a continuously inert atmosphere, allowing for the use of standard glassware.[11][12]

  • Schlenk Line: Well-suited for conducting chemical reactions, especially those involving liquid transfers and distillations under an inert atmosphere.[8][13] They offer a high degree of control over the reaction environment.[8]

For many applications involving aminophenols, a glovebox is convenient for weighing and initial preparation, while a Schlenk line is superior for running the actual reaction.

Q4: How can I confirm if my aminophenol has degraded?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your aminophenol and detecting degradation products.[1] A typical setup might use a buffered methanol-water mobile phase with UV detection.[1] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique.[1] When preparing samples for analysis, it is crucial to use a solvent containing an antioxidant, such as ascorbic acid, to prevent degradation during the analysis itself.[14]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

You're running a reaction with an aminophenol derivative, and your yields are inconsistent, often lower than expected.

  • Underlying Cause: Partial oxidation of the aminophenol starting material or degradation during the reaction. Even trace amounts of oxygen can have a significant impact, especially on smaller scale reactions (<1 mmol).[11]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting, run a quick purity check (e.g., TLC or HPLC) on your aminophenol to ensure it hasn't degraded during storage.

    • Rigorous Inert Atmosphere Technique: Ensure all glassware is meticulously dried to remove adsorbed water, either by oven-drying overnight or by flame-drying under vacuum.[9][15][16][17] Perform at least three vacuum/inert gas backfill cycles on your reaction flask using a Schlenk line.[9][18]

    • Use Degassed Solvents: Never use solvents directly from the bottle without degassing. The "Freeze-Pump-Thaw" method is the most effective for removing dissolved oxygen.[7][19][20] For less sensitive applications, sparging with nitrogen or argon for an extended period is sufficient.[6][7][21]

    • Maintain Positive Inert Gas Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by a bubbler, to prevent any atmospheric ingress.[15][16][17]

Issue 2: Reaction Mixture Turns Dark During Workup

Your reaction under an inert atmosphere proceeded cleanly, but upon exposure to air during the workup (e.g., extraction or filtration), the mixture rapidly darkens.

  • Underlying Cause: The aminophenol derivative, or a product containing the aminophenol moiety, is still present and oxidizes upon contact with air.[1] The oxidation product is often a highly colored quinoneimine or a subsequent polymer.[2][3][22]

  • Troubleshooting Steps:

    • Perform Workup Under Inert Gas: If possible, perform critical workup steps, such as filtration, under a blanket of inert gas. This can be achieved using a Schlenk filter funnel.[23]

    • Use Degassed Solvents for Extraction: Use deoxygenated water and organic solvents for your extraction procedures to minimize exposure to dissolved oxygen.

    • Work Quickly: Minimize the time the aminophenol-containing solution is exposed to the atmosphere.

    • Acidify Aqueous Layers: In some cases, lowering the pH of the aqueous layer can increase the stability of the protonated aminophenol, making it less susceptible to oxidation. However, this must be compatible with your target molecule.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of a Solid Aminophenol Derivative

This protocol details the process of accurately weighing and preparing an aminophenol derivative for a reaction using a glovebox.

  • Preparation: Place the sealed bottle of the aminophenol derivative, a clean and dry spatula, a weighing boat, and oven-dried glassware (e.g., a round-bottom flask with a septum) into the antechamber of the glovebox.[10]

  • Antechamber Cycling: Evacuate and backfill the antechamber with inert gas (nitrogen or argon) for at least three cycles.[10][11] For a large antechamber, each cycle should be 15-20 minutes.[10]

  • Transfer to Glovebox: Once cycling is complete, transfer the items into the main glovebox chamber.

  • Weighing: Open the bottle of the aminophenol derivative inside the glovebox. Using the pre-cleaned spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.

  • Transfer to Flask: Carefully transfer the weighed solid into the reaction flask.

  • Sealing: Securely seal the reaction flask with the septum. The flask can now be safely removed from the glovebox for use on a Schlenk line.

  • Storage: Tightly reseal the main container of the aminophenol derivative and store it within the glovebox to maintain its integrity.[24]

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent.[19]

  • Setup: Place the solvent in a Schlenk flask, ensuring it is no more than half full. Connect the flask to a Schlenk line.

  • Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside walls.[19]

  • Pump: Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line. Allow it to evacuate for several minutes.[19][20]

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid as it thaws.[9]

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.[9][19]

  • Final Step: After the final thaw, backfill the flask with high-purity inert gas (argon or nitrogen).[19][20] The solvent is now ready for use.

Visualizations

Mechanism: The Oxidation of p-Aminophenol

The primary degradation pathway for aminophenols is oxidation. This process is often initiated by the loss of an electron to form a radical cation, which can then be further oxidized and react to form colored quinoneimines and polymers.[22][25]

Oxidation_Pathway PAP p-Aminophenol Radical Radical Cation PAP->Radical -e⁻, -H⁺ (O₂, light, metal ions) Quinoneimine Quinoneimine (Colored) Radical->Quinoneimine -e⁻, -H⁺ Polymer Polymeric Products (Darkly Colored) Quinoneimine->Polymer Polymerization

Caption: Oxidation pathway of p-Aminophenol to colored products.

Workflow: Troubleshooting Aminophenol Reaction Failures

A logical approach to diagnosing issues with reactions involving air-sensitive aminophenols.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Discoloration) Check_Purity 1. Check Starting Material Purity (HPLC/TLC) Start->Check_Purity Degraded Material Degraded? Check_Purity->Degraded New_Reagent Use Fresh Reagent Degraded->New_Reagent Yes Review_Technique 2. Review Inert Atmosphere Technique Degraded->Review_Technique No New_Reagent->Review_Technique Check_Glassware Glassware Properly Dried? (Oven/Flame-Dried) Review_Technique->Check_Glassware Dry_Glassware Implement Rigorous Drying Protocol Check_Glassware->Dry_Glassware No Check_Degassing Solvents Degassed? (Freeze-Pump-Thaw) Check_Glassware->Check_Degassing Yes Dry_Glassware->Check_Degassing Degas_Solvents Implement Proper Degassing Protocol Check_Degassing->Degas_Solvents No Success Problem Resolved Check_Degassing->Success Yes Degas_Solvents->Success

Sources

Technical Support Center: Purification of 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-4CBA-PH Subject: Troubleshooting Flash Chromatography for Amphoteric Amino-Phenols Assigned Specialist: Senior Application Scientist

Introduction: The "Push-Pull" Challenge

You are attempting to purify 4-(Cyclobutylmethylamino)phenol , a molecule that presents a classic "amphoteric" purification challenge.

  • The Secondary Amine: It is basic (

    
    ) and polar. On standard silica gel, it will hydrogen-bond aggressively with acidic silanols (
    
    
    
    ), leading to severe peak tailing or irreversible adsorption (the "shark fin" peak shape).
  • The Phenol: It is weakly acidic (

    
    ) and highly susceptible to oxidation (quinone formation), indicated by fractions turning pink or brown.
    

This guide prioritizes Amine-Functionalized Silica as the "Golden Path" to solve both issues simultaneously, while providing robust protocols for standard silica if specialized media is unavailable.

Module 1: Stationary Phase Selection (The Critical Decision)

Q: Why is my compound streaking on standard silica even with polar solvents?

A: Standard silica is acidic (


). Your secondary amine is protonating on the column, essentially forming a salt with the silica surface.

Recommendation: Switch to Amine-Functionalized Silica (NH₂-Silica) .

  • Why: The surface is chemically bonded with propyl-amine groups. This creates a "neutral" normal phase environment.

  • Benefit: It blocks the acidic silanols without needing liquid modifiers. It allows you to use simple Hexane/Ethyl Acetate gradients, whereas standard silica would require Dichloromethane/Methanol/Triethylamine.

Decision Matrix: Choosing Your Column

ColumnSelection Start Start: Select Stationary Phase AmineCol Option A: Amine-Functionalized Silica (Recommended) Start->AmineCol Best Resolution StdSilica Option B: Standard Silica Gel (Traditional) Start->StdSilica Low Cost / Availability C18 Option C: C18 Reverse Phase (For High Polarity) Start->C18 Compound Water Soluble? AmineOutcome Use Hexane/EtOAc NO Modifiers needed AmineCol->AmineOutcome SilicaOutcome Use DCM/MeOH + 1% Triethylamine (TEA) StdSilica->SilicaOutcome C18Outcome Use Water/Acetonitrile + 0.1% Formic Acid C18->C18Outcome

Caption: Workflow for selecting the stationary phase based on availability and compound properties.

Module 2: Protocol for Standard Silica (If Amine Columns are Unavailable)

If you must use standard silica, you must suppress silanol activity.

The "TEA Blockade" Protocol

Issue: "I added Triethylamine (TEA) to my solvent, but the baseline is still drifting." Root Cause: The silica column itself is still acidic. The TEA in the mobile phase is being consumed by the silica as it travels down, creating a pH gradient that ruins separation.

Corrective Action:

  • Pre-Elution (The Neutralization Step):

    • Flush the column with 3 Column Volumes (CV) of Hexane containing 5% Triethylamine .

    • This saturates the acidic sites before your sample touches the column.

  • Mobile Phase Preparation:

    • Switch to your running solvent (e.g., DCM/MeOH).[1][2]

    • Maintain 1% Triethylamine in the mobile phase throughout the run to keep sites blocked.

  • Phenol Warning: High concentrations of TEA can deprotonate the phenol, making it more polar. Do not exceed 1% in the running solvent.

Data Table: Solvent Systems for 4-(Cyclobutylmethylamino)phenol

MethodStationary PhaseSolvent ASolvent BModifierNotes
Preferred Amine (NH₂) HexaneEthyl AcetateNone Best recovery; prevents oxidation.
Standard Silica (Irregular)DCMMethanol1% TEA Requires TEA pre-wash. Good for solubility.
Reverse C18 (ODS)WaterAcetonitrile0.1% Formic AcidUse if compound is oily/impure.

Module 3: Preventing Phenol Oxidation (The "Pink Fraction" Syndrome)

Issue: "My clear fractions turned pink/brown after sitting on the rack for an hour." Diagnosis: Phenols oxidize to quinones rapidly in solution, especially on the high-surface-area environment of silica gel which can catalyze oxidation.

Troubleshooting Steps:
  • Degas Solvents: Sonicate your mobile phase solvents under vacuum for 10 minutes before the run to remove dissolved oxygen.

  • Speed is Safety: Do not run a "slow gradient" (e.g., 60 minutes) for this molecule. Optimize for a fast run (15–20 minutes).

  • Fraction Protection:

    • Wrap collection tubes in aluminum foil if your lab is bright.

    • Add a trace amount of antioxidant (e.g., BHT - Butylated hydroxytoluene) to the collection tubes only if it won't interfere with the next step (BHT is lipophilic and hard to remove).

  • Immediate Evaporation: Do not leave fractions in solution overnight. Rotovap immediately at

    
    .
    

Module 4: Sample Loading & Solubility

Issue: "The sample precipitated at the top of the column when I injected it." Cause: 4-(Cyclobutylmethylamino)phenol has a lipophilic tail (cyclobutyl) and a polar head. It may not dissolve well in non-polar starting solvents (like Hexane), causing it to crash out upon injection.

Solution: Dry Loading (Solid Load)

Liquid loading is discouraged for this molecule. Use the Celite/Silica Dry Load technique:

  • Dissolve crude mixture in a minimal amount of Methanol or DCM (where it is fully soluble).[2]

  • Add Celite 545 (diatomaceous earth) or Amine-Silica (ratio: 1g crude to 3g solid support).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge (or pour on top of the column bed).

    • Why: This eliminates solvent incompatibility issues and sharpens the bands.

Module 5: Mechanism of Action (The "Why")

Understanding the interaction is key to troubleshooting.

Mechanism Silanol Acidic Silanol (Si-OH) Amine Target Amine (R-NH-R) Silanol->Amine Strong H-Bond (Tailing) Elution Pure Fraction Amine->Elution Free to Elute TEA Triethylamine (TEA) TEA->Silanol Preferential Binding (Blocking)

Caption: Competitive binding mechanism. TEA (Green) sacrifices itself to block Silanols (Red), allowing the Target Amine (Blue) to pass through.

References

  • Teledyne ISCO. (2012).[3] RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions.[4] Application Note AN65.[4] Link

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? The Flash Blog. Link

  • BenchChem. (2025).[2][6][7] Technical Support Center: Purification of Secondary Alkyl Amines.[2]Link

  • Teledyne ISCO. (2012).[3] Purification of primary amines using C-18 reversed phase.[3] Application Note AN54. Link

Sources

Overcoming steric hindrance in cyclobutylmethyl amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Topic: Overcoming Steric Hindrance & Beta-Branching Effects Assigned Specialist: Senior Application Scientist

Introduction: The "Beta-Branching" Barrier

Welcome to the technical support center. You are likely here because your standard alkylation or reductive amination protocols are failing to yield cyclobutylmethyl amine (or its derivatives).

The Root Cause: The cyclobutane ring presents a unique steric challenge known as


-branching . While not as bulky as a tert-butyl group, the "puckered" conformation of the cyclobutane ring creates a significant steric wall adjacent to the reactive center.
  • In

    
     reactions:  The ring hinders the backside attack of the nucleophile.
    
  • In Reductive Amination: The bulk destabilizes the formation of the tetrahedral intermediate during hemiaminal formation.

Below are the three approved "Patches" (Protocols) to bypass these hardware limitations.

Module 1: The Workaround (The Azide Detour)

Use Case: You have cyclobutylmethyl bromide/tosylate and direct reaction with an amine yields <10%.

The Problem

Direct alkylation of amines with


-branched halides is notoriously sluggish. Heating these reactions often leads to elimination (E2)  products (methylenecyclobutane) rather than substitution, or simply returns starting material.
The Solution: The "Trojan Horse" Strategy

Instead of forcing a bulky amine to attack, use the Azide ion (


) . It is linear, small, and a powerful nucleophile that slips past the steric "wall." Once installed, it is easily reduced to the amine.
Protocol 1.0: Azide Displacement & Staudinger Reduction

Step A: Nucleophilic Substitution [1][2][3][4]

  • Reagents: Cyclobutylmethyl bromide (1.0 eq), Sodium Azide (

    
    , 1.5 eq).
    
  • Solvent: DMF (Anhydrous). Note: DMF is critical to solvate the cation and leave the

    
     "naked" and reactive.
    
  • Conditions: Heat to 60°C for 12–16 hours.

    • Warning: Do not exceed 80°C to minimize explosion risk and elimination byproducts.

  • Workup: Dilute with water, extract with

    
    . (Azides are stable but handle with care).
    

Step B: Staudinger Reduction (The "Soft" Reduction)

  • Reagents: Alkyl azide (from Step A), Triphenylphosphine (

    
    , 1.1 eq), Water (excess).
    
  • Solvent: THF/Water (10:1 mixture).

  • Mechanism:

    
     attacks the azide to form a phosphazide, which loses 
    
    
    
    to form an iminophosphorane. Hydrolysis yields the amine and
    
    
    .
  • Purification: The byproduct

    
     is a solid. Triturate with hexanes to remove it, or use an acidic workup (Amine goes to aqueous phase, 
    
    
    
    stays in organic).

Module 2: Activated Reductive Amination

Use Case: You have cyclobutanecarbaldehyde and need to couple it with an amine.

The Problem

Standard reductive amination (Aldehyde + Amine +


) relies on the equilibrium formation of an imine. With cyclobutane adjacent to the carbonyl, this equilibrium heavily favors the aldehyde + free amine due to steric congestion, stalling the reaction.
The Solution: Lewis Acid Dehydration

We use Titanium(IV) isopropoxide (


) . It acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly binds the water produced during imine formation, driving the equilibrium 100% to the right.

Protocol 2.0: Titanium-Mediated Reductive Amination
ReagentEquivalentsRole
Cyclobutanecarbaldehyde1.0Substrate
Amine (

)
1.1 - 1.2Nucleophile

1.25 Dehydrating Agent / Catalyst

1.5Reducing Agent
Ethanol (Abs.)SolventSolvent

Procedure:

  • Complexation: Mix aldehyde, amine, and

    
     in absolute ethanol (neat is also possible for liquid amines) under 
    
    
    
    .
  • Stirring: Stir at Room Temperature (RT) for 6–12 hours. The solution will likely turn slightly viscous or yellow, indicating imine-titanium complex formation.

  • Reduction: Cool to 0°C. Add

    
     carefully (exothermic).
    
  • Quenching (CRITICAL): The reaction will contain titanium salts that form a "gel" upon adding water.

    • The Fix: Add 1M NaOH or aqueous

      
      . This precipitates 
      
      
      
      as a white solid.
  • Filtration: Filter through a Celite pad to remove the titanium oxide. The filtrate contains your pure amine.

Module 3: The "Nuclear Option" (Curtius Rearrangement)

Use Case: You have cyclobutylacetic acid and


 routes are failing completely, or you need to avoid all cationic intermediates (which cause ring expansion/opening).
The Problem

Carbocation intermediates near small rings are dangerous. A cyclobutylmethyl cation (formed during harsh acidic conditions or leaving group departure) often rearranges to a cyclopentyl system (Wagner-Meerwein rearrangement).

The Solution: Concerted Rearrangement

The Curtius Rearrangement is concerted.[5][6][7] There is no carbocation intermediate. The carbon skeleton migrates from the carbonyl carbon to the nitrogen atom simultaneously with


 loss.

Note: To get cyclobutylmethyl amine (


), you must start with cyclobutylacetic acid . If you start with cyclobutanecarboxylic acid, you will get cyclobutylamine (

).[6]
Protocol 3.0: One-Pot DPPA Curtius

Reagents:

  • Cyclobutylacetic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA , 1.1 eq)

  • Triethylamine (

    
    , 1.1 eq)
    
  • tert-Butanol (

    
    , excess) - If trapping as Boc-protected amine.
    

Workflow:

  • Activation: Dissolve acid and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     in Toluene. Add DPPA.[8]
    
  • Rearrangement: Heat to 80–90°C.

    • Observation: Vigorous evolution of

      
       gas indicates isocyanate formation.
      
  • Trapping: Once gas evolution ceases (approx 2 hrs), add the nucleophile (e.g.,

    
     for Boc-protection, or Benzyl alcohol for Cbz).
    
  • Deprotection: Treat the resulting carbamate with TFA (for Boc) or

    
     (for Cbz) to liberate the free amine.
    

Visual Troubleshooting Guide

G Start Select Precursor Halide Cyclobutylmethyl Halide/Tosylate Start->Halide Aldehyde Cyclobutane Carbaldehyde Start->Aldehyde Acid Cyclobutylacetic Acid Start->Acid Q_SN2 Direct Amine Alkylation? Halide->Q_SN2 Q_RedAm Standard NaBH(OAc)3? Aldehyde->Q_RedAm Q_Rearrange Avoid Carbocations? Acid->Q_Rearrange Fail_SN2 FAIL: Steric Wall / Elimination Q_SN2->Fail_SN2 Standard Sol_Azide SOLUTION: Azide Detour (NaN3 in DMF -> Staudinger) Q_SN2->Sol_Azide Recommended Fail_Eq FAIL: Unfavorable Equilibrium Q_RedAm->Fail_Eq Standard Sol_Ti SOLUTION: Ti(OiPr)4 Activation + Scavenging Q_RedAm->Sol_Ti Recommended Sol_Curtius SOLUTION: Curtius Rearrangement (DPPA) Q_Rearrange->Sol_Curtius Concerted Mechanism

Caption: Decision matrix for selecting the optimal synthetic pathway based on available starting materials and steric constraints.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Gabriel Synthesis (Potassium Phthalimide)? A: You can, but the "hydrazine deprotection" step is often rate-limited by the same steric bulk that hindered the initial alkylation. The Azide method (Protocol 1.0) is generally higher yielding for this specific scaffold because the


 nucleophile is physically smaller than the phthalimide anion.

Q: I see cyclopentyl impurities in my NMR. What happened? A: You likely generated a carbocation. If you used a strong acid or a leaving group that departs "too easily" without a strong nucleophile present, the cyclobutylmethyl cation will expand to the more stable cyclopentyl cation (Wagner-Meerwein).

  • Fix: Switch to the Curtius Rearrangement (Protocol 3.0) or ensure your conditions are strictly basic/nucleophilic (Azide method).

Q: The Titanium reaction turned into a solid white rock. How do I extract my product? A: You added water too fast without a base.


 forms a polymeric gel.
  • Fix: Add 1M NaOH or 10% tartaric acid solution. Stir vigorously for 1 hour. The gel will break down into a filterable solid (

    
    ).
    

References

  • Mattson, R. J., et al. (1990).[9] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[9] The Journal of Organic Chemistry.

  • Scriven, E. F. V., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses."[10] Chemical Reviews.

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.

  • Organic Syntheses Coll. Vol. 5. (1973). "Cyclobutylamine."[6] (Demonstrating the instability of cationic routes vs rearrangement).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Structural Validation

Executive Summary

The structural validation of 4-(Cyclobutylmethylamino)phenol (an N-alkylated aminophenol intermediate) presents a specific analytical challenge: distinguishing the secondary amine formation from potential O-alkylation byproducts and confirming the integrity of the cyclobutyl ring.

This guide moves beyond basic peak listing to provide a comparative performance analysis of solvent systems (DMSO-d₆ vs. CDCl₃). While CDCl₃ is the standard for lipophilic intermediates, this guide demonstrates why DMSO-d₆ is the superior performance alternative for this specific compound due to the stabilization of exchangeable protons (OH/NH) and the resolution of the critical N-methylene doublet.

Structural Analysis Strategy

To validate this structure, the analyst must confirm three distinct domains:

  • The Phenolic Core: Preservation of the aromatic system and the hydroxyl group (confirming no O-alkylation).

  • The Linker: A distinct doublet for the

    
     group, confirming reductive amination occurred.
    
  • The Cyclobutyl Motif: Characteristic high-field multiplets distinguishing it from isopropyl or cyclopropyl analogs.

Diagram 1: Structural Assignment Logic

The following decision tree outlines the logical flow for confirming the product structure from raw NMR data.

StructuralLogic Start Raw 1H NMR Spectrum Aromatic Aromatic Region (6.0 - 7.0 ppm) Start->Aromatic Aliphatic Aliphatic Region (1.5 - 3.5 ppm) Start->Aliphatic Exchange Exchangeable Protons (OH, NH) Start->Exchange Decision1 AA'BB' Pattern? Aromatic->Decision1 Decision2 Doublet @ ~2.9 ppm? Aliphatic->Decision2 Decision3 OH Singlet Visible? Exchange->Decision3 Conclusion Identity Confirmed: 4-(Cyclobutylmethylamino)phenol Decision1->Conclusion Yes (p-subst) Fail Investigate Impurity/Byproduct Decision1->Fail No (Complex) Decision2->Conclusion Yes (N-CH2) Decision2->Fail No (Unreacted Amine) Decision3->Conclusion Yes (DMSO only) Decision3->Fail No (O-Alkylation?)

Caption: Logical workflow for structural verification. Note that the "OH Singlet" check is solvent-dependent.

Comparative Solvent Performance

The choice of solvent fundamentally alters the "performance" of the analysis—defined here as the ability to resolve all structural features.

Scenario A: DMSO-d₆ (Recommended)
  • Performance Profile: High Polarity, Hydrogen Bond Acceptor.

  • Advantage: Slows proton exchange, making the phenolic -OH and amine -NH visible. This is critical to prove the reaction occurred at the nitrogen (N-alkylation) and not the oxygen (O-alkylation).

  • Resolution: Excellent separation of the aromatic AA'BB' system.

Scenario B: CDCl₃ (Alternative)
  • Performance Profile: Low Polarity, Protophobic.

  • Disadvantage: Rapid proton exchange often broadens or eliminates the -OH and -NH signals.

  • Advantage: Superior resolution of the aliphatic cyclobutyl multiplets if the DMSO spectrum shows overlap with the water suppression peak.

Table 1: Comparative Chemical Shift Data

Note: Data derived from chemometric prediction and standard fragment analysis for N-alkylated aminophenols.

Structural FragmentProton TypeMultiplicityShift (δ) in DMSO-d₆Shift (δ) in CDCl₃Performance Note
Phenol -OH Singlet (br)1H8.35 - 8.60 Not Visible / BroadCritical ID Point (DMSO required)
Aromatic (Ortho to N) Doublet2H6.35 - 6.456.50 - 6.60Upfield due to electron-donating N
Aromatic (Ortho to O) Doublet2H6.55 - 6.656.65 - 6.75Part of AA'BB' system
Amine -NH- Triplet (br)1H4.80 - 5.10 Broad / 3.0-4.0DMSO shows coupling to CH₂
N-CH₂- Doublet / Triplet2H2.85 - 2.95 3.05 - 3.15Diagnostic for reductive amination
Cyclobutyl -CH- Multiplet1H2.40 - 2.602.45 - 2.65Often overlaps with DMSO solvent peak
Cyclobutyl -CH₂- Multiplet2H1.95 - 2.052.05 - 2.15Ring strain shifts these downfield
Cyclobutyl -CH₂- Multiplet4H1.65 - 1.851.70 - 1.90Overlapping envelope

Detailed Experimental Protocol

To ensure reproducibility and valid integration ratios (E-E-A-T compliance), follow this specific workflow.

Diagram 2: Sample Preparation & Acquisition Workflow

Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice: DMSO-d6 (0.6 mL) Sample->Solvent Prep Dissolution (Vortex 30s, No Heat) Solvent->Prep Acq Acquisition (16 Scans, d1=5s) Prep->Acq Process Processing (LB=0.3 Hz, Phase, Baseline) Acq->Process Validation Integration Check (Aromatic 4H = Cyclobutyl 6H) Process->Validation

Caption: Optimized workflow for quantitative NMR analysis of aminophenols.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Use an ampoule to ensure dryness; water content >0.1% will merge the OH/NH signals.

    • Vortex until fully dissolved. Do not heat above 40°C, as aminophenols are prone to oxidation (darkening of solution).

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended for resolving the cyclobutyl multiplets.

    • Pulse Sequence: Standard 1D Proton (zg30).

    • Relaxation Delay (d1): Set to 5.0 seconds . The aromatic protons and exchangeable protons have different T1 relaxation times; a short delay will skew integration ratios.

    • Scans (ns): 16 to 32 scans are sufficient for this concentration.

  • Processing & Analysis:

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

    • Integration Strategy:

      • Normalize the Aromatic Region (6.3–6.7 ppm) to 4.0 protons .

      • Verify the Cyclobutyl Envelope (1.6–2.1 ppm) integrates to 6.0 protons .

      • Verify the N-CH₂ (2.9 ppm) integrates to 2.0 protons .

Troubleshooting & Impurity Analysis

ObservationDiagnosisCorrective Action
Missing OH Peak (DMSO) Wet solvent or acidic impurities.Add activated molecular sieves to the NMR tube or use fresh ampoule DMSO.
Extra Doublet @ ~9.6 ppm Residual Aldehyde.The reductive amination was incomplete. Check for cyclobutanecarbaldehyde.[1]
Broad Hump @ 3-4 ppm Water / HDO.In DMSO, water appears at ~3.33 ppm. If it overlaps with the N-CH₂, switch to CDCl₃ or Acetone-d₆.
Darkening Solution Oxidation (Quinone imine formation).Prepare sample immediately before acquisition; flush tube with Nitrogen/Argon.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2][3] (Standard reference for chemical shift prediction).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 4-Aminophenol 1H NMR Spectra. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem Database. (2024). Compound Summary: Cyclobutylmethylamine.[5] National Center for Biotechnology Information. [Link]

Sources

HPLC Method Development for 4-(Cyclobutylmethylamino)phenol Purity: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 4-(Cyclobutylmethylamino)phenol requires navigating the complex physicochemical properties of amphoteric molecules. This compound features a lipophilic cyclobutylmethyl moiety, a basic secondary amine (pKa ~10.0), and a weakly acidic phenol group (pKa ~9.5). For drug development professionals and analytical scientists, achieving baseline resolution between the active pharmaceutical ingredient (API) and its synthetic impurities (e.g., des-cyclobutyl degradants, positional isomers, or oxidation products) is critical.

This guide objectively compares standard reversed-phase methodologies against advanced column chemistries, providing a self-validating framework for optimal method development.

Mechanistic Challenges: The Silanol Dilemma

The primary hurdle in analyzing secondary amines via reversed-phase HPLC (RP-HPLC) is peak tailing. On standard C18 silica columns, the hydrophobic retention mechanism is often compromised by secondary ion-exchange interactions[1]. Residual silanol groups (Si-OH) on the silica surface deprotonate at pH > 3.5, forming anionic sites (Si-O⁻). Concurrently, the secondary amine of 4-(Cyclobutylmethylamino)phenol remains protonated and cationic at neutral to moderately acidic pH. This electrostatic attraction causes severe peak asymmetry, reducing the resolution of closely eluting impurities[2].

To overcome this, method developers typically manipulate the mobile phase pH or employ advanced column chemistries, such as polar-embedded stationary phases, which shield residual silanols and enhance peak symmetry for basic analytes[3].

Comparative Performance Analysis

To establish the optimal self-validating system, we compared three distinct chromatographic strategies. The goal was to maximize the USP Tailing Factor (


), theoretical plates (

), and resolution (

) of the critical impurity pair, while maintaining LC-MS compatibility for downstream impurity identification.
  • Alternative A: Standard C18 with Neutral pH Buffer (10 mM Ammonium Acetate, pH 6.8).

  • Alternative B: Standard C18 with Strong Ion-Pairing Acid (0.1% Trifluoroacetic Acid [TFA], pH 2.0).

  • Alternative C: Polar-Embedded C18 (RP-Amide) with MS-Friendly Acid (0.1% Formic Acid [FA], pH 2.7).

Quantitative Data Summary
Chromatographic ParameterAlt A: Std C18 + pH 6.8Alt B: Std C18 + 0.1% TFAAlt C: RP-Amide + 0.1% FA
Retention Time (

)
8.4 min6.2 min7.1 min
USP Tailing Factor (

)
2.8 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
Theoretical Plates (

)
4,20011,50016,800
Resolution (

) - Impurity 1
0.9 (Co-elution)2.13.4
LC-MS Compatibility YesNo (Ion Suppression)Yes
Overall Verdict UnsuitableSub-optimalOptimal Choice
Causality & Expert Insights
  • Alternative A fails because at pH 6.8, the silanols are fully ionized, acting as strong cation exchangers against the protonated secondary amine. This dual-retention mechanism destroys peak shape and reproducibility[2].

  • Alternative B improves peak shape because the low pH (2.0) protonates and neutralizes the silanols, while the bulky TFA anion forms an ion-pair with the amine, masking its positive charge. However, TFA causes severe signal suppression in mass spectrometry and can persistently contaminate the LC system.

  • Alternative C is the definitive choice. Polar-embedded columns (like RP-Amide) incorporate a hydrophilic functional group near the silica surface. This creates a localized hydration layer that sterically and electrostatically shields the basic amine from any isolated acidic silanols[4]. Consequently, excellent peak symmetry is achieved using only 0.1% Formic Acid, preserving MS compatibility and ensuring a highly reproducible method.

Methodology: Optimized Step-by-Step Protocol (Alternative C)

This protocol outlines the validated purity method using a polar-embedded column. Every step is designed as a self-validating system to ensure trustworthiness.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly.

    • Self-Validation Check: Measure the pH of Mobile Phase A prior to use. It must read 2.7 ± 0.1. Causality: This specific pH keeps the phenol neutral (ensuring hydrophobic retention) and the amine protonated, while the column chemistry handles silanol shielding.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

2. Sample Preparation

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh and dissolve the 4-(Cyclobutylmethylamino)phenol reference standard in the diluent to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes.

  • System Suitability Solution: Spike the standard solution with 0.1% (w/w) of known synthetic impurities (e.g., 4-aminophenol).

3. Chromatographic Conditions

  • Column: Ascentis® Express RP-Amide (or equivalent polar-embedded C18), 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for the bulky cyclobutylmethyl group, sharpening the peaks.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm and 275 nm (capturing the Phenol

    
     transition).
    
  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60%

      
       95% B
      
    • 12.0 - 15.0 min: 95% B (Column Wash)

    • 15.0 - 18.0 min: 5% B (Re-equilibration)

4. System Suitability Criteria

  • The blank injection must show no interfering peaks

    
     at the API retention time.
    
  • USP Tailing Factor (

    
    ) for the API peak must be 
    
    
    
    .
  • Resolution (

    
    ) between the API and the closest eluting impurity must be 
    
    
    
    .
Logical Workflow Diagram: Analyte-Stationary Phase Interactions

G Analyte 4-(Cyclobutylmethylamino)phenol (Amphoteric API) Amine Secondary Amine (pKa ~10.0) Cationic at pH < 9 Analyte->Amine Phenol Phenol Group (pKa ~9.5) Neutral at pH < 8 Analyte->Phenol Interaction Ion-Exchange with Residual Silanols (Si-O⁻) on Standard C18 Amine->Interaction Electrostatic Attraction Sol_pH Strategy 1: Low pH (FA/TFA) Protonates & Neutralizes Silanols Interaction->Sol_pH Sol_Col Strategy 2: RP-Amide Column Shields Silanols via Hydration Layer Interaction->Sol_Col Result Optimal Method: Sharp Peaks, High Resolution, MS Compatible Sol_pH->Result Synergistic Effect Sol_Col->Result

Logical workflow demonstrating how mobile phase pH and polar-embedded columns resolve peak tailing.

References
  • Agilent HPLC Column Selection guide , LabRulez LCMS. 3[3]

  • HPLC Column Selection: Core to Method Development (Part II) , Welch Materials, Inc.4[4]

  • USP HPLC Columns , Sigma-Aldrich.

  • Why Do Peaks Tail? , ResearchGate (LC Troubleshooting). 1[1]

  • Reversed Phase HPLC Method Development , Phenomenex. 2[2]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of N-Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Principles: Electronic Transitions in Aminophenols

The UV-Vis absorption spectra of N-substituted aminophenols are governed by the electronic transitions within the molecule, primarily the π→π* and n→π* transitions of the benzene ring and its substituents. The hydroxyl (-OH) and amino (-NHR) groups are powerful auxochromes, meaning they possess non-bonding electrons (n electrons) and can donate electron density to the aromatic π-system. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene.

The extent of this shift and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the substitution pattern on the benzene ring (ortho, meta, para) and the nature of the substituent on the nitrogen atom.

G cluster_0 Electronic Transitions in Aminophenols cluster_1 Influencing Factors Ground_State Ground State (S₀) π and n orbitals Excited_State_pi Excited State (S₁) π* orbital Ground_State->Excited_State_pi π→π* transition (High intensity) Excited_State_n Excited State (S₁) n→π* Ground_State->Excited_State_n n→π* transition (Low intensity) Substituent_Position Isomeric Position (ortho, meta, para) Substituent_Position->Ground_State Modifies conjugation N_Substituent Nature of N-Substituent (e.g., -H, -CH₃, -COCH₃, -C₆H₅) N_Substituent->Ground_State Alters electron-donating ability Solvent Solvent Polarity Solvent->Ground_State Stabilizes ground/excited states

Caption: Factors influencing the electronic transitions in N-substituted aminophenols.

Comparative Analysis of Aminophenol Isomers

The position of the amino and hydroxyl groups on the benzene ring significantly impacts the UV-Vis absorption profile. The following table summarizes the experimentally determined absorption maxima (λmax) and molar absorptivity (ε) for ortho-, meta-, and para-aminophenol, derived from their reaction with a chromogenic agent.

CompoundIsomerλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
AminophenolOrtho (o-)4885167[1][2]
AminophenolMeta (m-)4806614[1][2]
AminophenolPara (p-)5357674[1][2]

Data obtained after reaction with 1,2-naphthoquinone-4-sulphonate reagent.[1][2]

Analysis of Isomeric Effects:

  • Para-Aminophenol: Exhibits the most significant bathochromic shift (longest λmax). This is attributed to the direct conjugation between the electron-donating amino and hydroxyl groups through the benzene ring, which effectively extends the π-system and lowers the energy required for the π→π* transition.

  • Ortho-Aminophenol: Shows a shorter λmax compared to the para isomer. While conjugation is present, intramolecular hydrogen bonding between the adjacent -OH and -NH2 groups can introduce steric hindrance, slightly disrupting the planarity of the molecule and thus the extent of conjugation.

  • Meta-Aminophenol: Has the shortest λmax among the three isomers. In the meta position, the amino and hydroxyl groups are not in direct conjugation, leading to a less extended π-system compared to the ortho and para isomers. Consequently, a higher energy (shorter wavelength) is required for electronic excitation.

Influence of N-Substitution on UV-Vis Absorption

Substitution on the amino group further modulates the electronic properties and, consequently, the UV-Vis absorption characteristics.

N-Acetyl-Aminophenols

Acetylation of the amino group introduces an electron-withdrawing acetyl group (-COCH₃). This has a significant impact on the electron-donating ability of the nitrogen atom.

CompoundIsomerλmax (nm)SolventReference
N-Acetyl-p-aminophenol (Paracetamol)Para (p-)243Aqueous[3]
N-Acetyl-p-aminophenol (Paracetamol)Para (p-)257Basic medium
N-Acetyl-p-aminophenol (Paracetamol)Para (p-)~243 (Calculated)Gas Phase[4]

Causality of Spectral Shift upon N-Acetylation:

The lone pair of electrons on the nitrogen atom in N-acetyl-p-aminophenol is delocalized not only into the benzene ring but also into the adjacent carbonyl group of the acetyl moiety. This cross-conjugation reduces the electron-donating capacity of the amino group towards the aromatic ring compared to the unsubstituted p-aminophenol. As a result, the extent of the bathochromic shift is lessened, and the λmax of N-acetyl-p-aminophenol is observed at a shorter wavelength than that of p-aminophenol.

N-Methyl and N-Phenyl-Aminophenols

Limited direct comparative data for a full series of N-methyl and N-phenyl aminophenol isomers is available in the literature. However, based on fundamental principles:

  • N-Methyl Substitution: The methyl group is a weak electron-donating group. Therefore, N-methylation is expected to cause a slight bathochromic shift compared to the unsubstituted aminophenol due to a minor increase in the electron-donating ability of the amino group.

  • N-Phenyl Substitution: The introduction of a phenyl group on the nitrogen atom can lead to more complex spectra. The phenyl group itself is a chromophore and can engage in cross-conjugation with the aminophenol system. The overall effect on the λmax will depend on the planarity of the molecule and the extent of electronic communication between the two aromatic rings.

Solvent Effects on UV-Vis Spectra (Solvatochromism)

The polarity of the solvent can significantly influence the position of the absorption bands. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift .

  • n→π Transitions:* In contrast, the ground state of a molecule undergoing an n→π* transition is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. This increases the energy required for the transition, resulting in a hypsochromic (blue) shift .

A computational study on N-acetyl-p-aminophenol predicted a blue shift in its absorption spectra with increasing solvent polarity, suggesting that the stabilization of the ground state is the dominant effect in this case.[4]

Experimental Protocols

Standard UV-Vis Spectrophotometric Analysis

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of an N-substituted aminophenol.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of a given N-substituted aminophenol.

Materials:

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-2400PC)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • N-substituted aminophenol standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or water)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of the N-substituted aminophenol standard and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm for aminophenols).

    • Use the solvent as a blank to zero the absorbance.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each working standard.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

G Start Start Prep_Stock Prepare Stock Solution (Known Concentration) Start->Prep_Stock Prep_Standards Prepare Working Standards (Serial Dilutions) Prep_Stock->Prep_Standards Instrument_Setup Instrument Setup (Wavelength Scan, Blank) Prep_Standards->Instrument_Setup Acquire_Spectra Acquire Spectra for Each Standard Instrument_Setup->Acquire_Spectra Identify_Lambda_Max Identify λmax Acquire_Spectra->Identify_Lambda_Max Plot_Calibration Plot Absorbance vs. Concentration Identify_Lambda_Max->Plot_Calibration Calculate_Epsilon Calculate Molar Absorptivity (ε) Plot_Calibration->Calculate_Epsilon End End Calculate_Epsilon->End

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion

The UV-Vis absorption characteristics of N-substituted aminophenols are a direct reflection of their electronic structure. The interplay between the electron-donating hydroxyl and amino groups, the position of these substituents on the aromatic ring, and the electronic nature of the N-substituent all contribute to the observed absorption maxima and molar absorptivities. A thorough understanding of these structure-property relationships is paramount for professionals in research and drug development for applications ranging from quantitative analysis to the design of new molecules with desired spectroscopic properties. This guide provides a foundational framework for interpreting the UV-Vis spectra of this important class of compounds.

References

  • Al-Sabha, T. N. (2011). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 12(1-2).
  • Al-Sabha, T. N., Ismael, S. O., & Ali, S. A. (2014). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. European Chemical Bulletin, 3(2), 195-199.
  • Alauddin, M. (2022). The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP): A Computational Study. Dhaka University Journal of Science, 69(3), 125-132. [Link]

  • Al-Sabha, T. N., & Habeb, N. N. (2011). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. ResearchGate. [Link]

  • Issopoulos, P. B. (1992). A sensitive spectrophotometric determination of acetaminophen. Acta pharmaceutica Hungarica, 62(1-2), 31–38.
  • Gorniak, A., Błazewicz, A., & Fijalek, Z. (2013). Electroanalytical and Spectrophotometric Determination of N-acetyl-p-aminophenol in Pharmaceuticals. Portugaliae Electrochimica Acta, 31(5), 313-324. [Link]

  • Altaf, I., & Azmat, R. (2021). IR study of degradation of acetaminophen by iron nano-structured catalyst. Pakistan Journal of Pharmaceutical Sciences, 34(1).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

Sources

Structural Validation of 4-(Cyclobutylmethylamino)phenol: A COSY and HSQC Integration Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel linker chemistries for drug discovery, 4-(Cyclobutylmethylamino)phenol serves as a critical secondary amine intermediate. While 1D


H NMR is standard for purity assessment, it fails to provide unambiguous structural proof regarding the aliphatic connectivity between the cyclobutyl ring and the phenolic amine.

This guide compares the limitations of standalone 1D NMR against an integrated 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) workflow. We demonstrate that the 2D integrated approach provides the necessary through-bond connectivity to validate the


-alkylation site and resolve the overlapping cyclobutyl multiplets, establishing a self-validating system for structural integrity.

The Structural Challenge: Why 1D NMR is Insufficient

The molecule consists of a para-substituted phenol ring connected to a cyclobutyl group via a methylene bridge (


-CH

).
The "Alternative" Method: 1D H NMR Only

Relying solely on 1D Proton NMR presents three critical ambiguity risks that can lead to false positives in batch release:

  • Cyclobutyl Multiplet Overlap: The cyclobutyl ring protons (C3/C4/C5 positions) generate complex multiplets between 1.6 and 2.1 ppm. In 1D, these often appear as an unresolved "hump," making it impossible to confirm the ring size or substitution pattern.

  • Linker Ambiguity: The methylene bridge (

    
    -CH
    
    
    
    ) signal at ~2.9 ppm can be mistaken for impurities or other aliphatic isomers (e.g., a methyl group in a different electronic environment) without connectivity proof.
  • Exchangeable Protons: The amine (NH) and phenol (OH) protons are solvent-dependent and broad. Their integration values are often unreliable, preventing accurate proton counting.

The Solution: Integrated COSY & HSQC Workflow

The "Product" in this comparison is the 2D NMR Validation Suite . This method resolves the ambiguities of 1D NMR by adding a second dimension of frequency, correlating protons to their neighbors (COSY) and to their attached carbons (HSQC).

Performance Comparison Table
FeatureMethod A: 1D

H NMR (Alternative)
Method B: COSY + HSQC (Recommended)
Connectivity Inferential (based on shifts)Definitive (Through-bond tracking)
Aliphatic Resolution Poor (Overlapping multiplets)High (Resolved by Carbon chemical shift)
Structural Confidence Low (80%)Absolute (>99%)
Acquisition Time < 5 mins20-40 mins
Solvent Requirement FlexibleDMSO-

(Recommended for NH visibility)

Experimental Protocol

To ensure reproducibility, the following protocol utilizes DMSO-


 to minimize proton exchange, allowing observation of the NH-CH

coupling.
Sample Preparation[1]
  • Mass: 10–15 mg of 4-(Cyclobutylmethylamino)phenol.

  • Solvent: 600

    
    L DMSO-
    
    
    
    (99.9% D).
  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)
Experiment 1: 1D Proton (

H)
  • Pulse Sequence: zg30 (30° pulse)

  • Scans (NS): 16

  • Relaxation Delay (D1): 1.0 sec

  • Spectral Width: 12 ppm

Experiment 2: 2D COSY (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient-selected)

  • Matrix: 2048 (

    
    ) x 256 (
    
    
    
    )
  • Scans (NS): 4 per increment

  • Logic: Establishes the H-H spin system:

    
    .
    
Experiment 3: 2D HSQC (Multiplicity Edited)
  • Pulse Sequence: hsqcedetgp (Edited to distinguish CH/CH

    
     from CH
    
    
    
    )
  • Matrix: 2048 (

    
    ) x 256 (
    
    
    
    )
  • Scans (NS): 8 per increment

  • Logic: Assigns carbons to the resolved proton signals; confirms the methylene bridge is a CH

    
     (negative phase) and the cyclobutyl methine is a CH (positive phase).
    

Data Analysis & Validation Logic

The validation relies on a "Self-Validating Chain" of correlations.

The Connectivity Chain (COSY)

The COSY spectrum must show the following specific cross-peaks to pass validation:

  • Entry Point (Amine): The broad NH triplet (~5.0 ppm) shows a cross-peak to the Linker CH

    
     doublet (~2.9 ppm). Note: If NH is exchanged, start at the Aromatic region.
    
  • The Linker: The Linker CH

    
     (~2.9 ppm) correlates to the Cyclobutyl Methine CH (~2.4 ppm).
    
  • The Ring: The Methine CH correlates to the Cyclobutyl CH

    
     multiplets (~1.7–2.0 ppm).
    
The Carbon Fingerprint (HSQC)

HSQC confirms the hybridization and proton count, ruling out isomers.

Position

H Shift (ppm)

C Shift (ppm)
HSQC PhaseStructural Conclusion
Ar-H (Ortho) 6.38 (d)~114.0PositiveAromatic CH
Ar-H (Meta) 6.55 (d)~115.5PositiveAromatic CH
Linker (

-CH

)
2.95 (t/d)~56.0NegativeConfirmed Methylene Bridge
Cyclobutyl CH 2.45 (m)~34.5PositiveConfirmed Methine Junction
Ring CH

1.98 (m)~26.0NegativeRing Methylene
Ring CH

1.75 (m)~18.2NegativeRing Methylene

Note: Chemical shifts are approximate estimates in DMSO-


 based on chemometric prediction principles [1, 2].

Visualization of the Validation Workflow

The following diagram illustrates the decision logic used to validate the structure.

G Start Sample: 4-(Cyclobutylmethylamino)phenol Exp_1D Experiment 1: 1D 1H NMR (DMSO-d6) Start->Exp_1D Decision_1D Ambiguity Check: Are Cyclobutyl multiplets resolved? Is N-CH2 distinct? Exp_1D->Decision_1D Exp_2D Experiment 2 & 3: COSY + HSQC Integration Decision_1D->Exp_2D Ambiguous (Standard) COSY_Data COSY Analysis: Trace Connectivity: NH -> CH2 -> CH -> Ring Exp_2D->COSY_Data HSQC_Data HSQC Analysis: Confirm Carbon Counts: Linker (CH2) vs Methine (CH) Exp_2D->HSQC_Data Validation Structure Validated: Connectivity & Hybridization Confirmed COSY_Data->Validation HSQC_Data->Validation

Figure 1: Structural validation workflow utilizing 2D NMR to resolve aliphatic ambiguity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[2] John Wiley & Sons.[2][3][4]

  • Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Impurity Profiling of Synthesized 4-(Cyclobutylmethylamino)phenol: A Comparative Guide on Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the margin for error in active pharmaceutical ingredient (API) characterization has vanished. For secondary amine derivatives like 4-(Cyclobutylmethylamino)phenol , impurity profiling is not just a regulatory checkbox—it is a critical safety mandate. The parent scaffold, p-aminophenol, is a documented nephrotoxin and hepatotoxin [1].

In this application guide, we objectively compare the performance of a conventional HPLC-UV workflow (Alternative) against an advanced UHPLC-QTOF-MS platform (Product) . By dissecting the causality behind impurity formation and the physical chemistry of our analytical choices, this guide provides a definitive framework for researchers seeking to meet and exceed ICH Q3A(R2) regulatory thresholds [2].

Mechanistic Insights: The Impurity Landscape

To design an effective analytical method, we must first understand the chemical causality of the synthesis. 4-(Cyclobutylmethylamino)phenol is typically synthesized via the reductive amination of p-aminophenol using cyclobutanecarbaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).

This specific synthetic route predictably generates three critical classes of impurities:

  • Impurity A (Unreacted Precursor): Residual p-aminophenol. Highly toxic and prone to rapid oxidation.

  • Impurity B (Over-alkylation): The target secondary amine remains nucleophilic. Localized excesses of cyclobutanecarbaldehyde drive a second reductive amination, yielding the tertiary amine N,N-bis(cyclobutylmethyl)aminophenol.

  • Impurity C (Oxidative Degradation): The electron-rich aminophenol core is highly susceptible to auto-oxidation, forming reactive benzoquinone imine derivatives during synthesis and storage.

SynthesisPathway SM1 p-Aminophenol (Starting Material) API 4-(Cyclobutylmethylamino)phenol (Target API) SM1->API Reductive Amination ImpA Unreacted p-Aminophenol (Impurity A) SM1->ImpA Incomplete Reaction SM2 Cyclobutanecarbaldehyde (Reagent) SM2->API ImpB N,N-bis(cyclobutylmethyl)aminophenol (Impurity B) API->ImpB Excess Reagent ImpC Benzoquinone imine (Impurity C) API->ImpC Oxidative Degradation

Synthesis and degradation pathways of 4-(Cyclobutylmethylamino)phenol.

Experimental Methodologies: Self-Validating Protocols

To objectively compare analytical performance, both workflows were designed as self-validating systems . This means every run includes internal checks (pre-run blanks to rule out carryover) and System Suitability Testing (SST) via spike-recovery to ensure matrix effects do not mask toxic impurities below the 0.05% ICH reporting threshold.

Protocol A: Conventional HPLC-UV (The Alternative)

Causality of Design: This method relies on a phosphate buffer to suppress the ionization of residual silanols on the C18 silica stationary phase, preventing peak tailing for basic amines. Detection relies on the native UV chromophore of the aminophenol ring.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10.0 mg of the synthesized API batch in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL concentration.

  • System Suitability Test (SST): Inject a blank diluent to confirm baseline stability. Inject an SST solution (1.0 mg/mL API spiked with 0.5 µg/mL p-aminophenol, representing the 0.05% threshold). Verify that the resolution (

    
    ) between the API and the spike is > 2.0.
    
  • Chromatographic Separation:

    • Column: C18 (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Mobile Phase A (10 mM Potassium Phosphate buffer, pH 3.0); Mobile Phase B (Acetonitrile).

    • Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Protocol B: UHPLC-QTOF-MS (The Advanced Product)

Causality of Design: Phosphate buffers are non-volatile and will precipitate in a mass spectrometer source, causing catastrophic instrument failure. Therefore, we utilize volatile ammonium formate, which not only buffers the pH but actively donates protons to facilitate positive Electrospray Ionization (


). The use of a sub-2 µm column drastically reduces the A-term (eddy diffusion) in the van Deemter equation, maximizing theoretical plates to resolve structurally similar over-alkylated impurities.

Step-by-Step Workflow:

  • Sample Preparation: Dilute the 1.0 mg/mL stock solution 100-fold in Methanol:Water to a final concentration of 10 µg/mL. Note: High concentrations will saturate the MS detector and cause severe ion suppression.

  • System Suitability Test (SST): Inject a blank. Inject the SST spike. Verify that the mass accuracy of the API precursor ion is within < 2 ppm of its theoretical exact mass.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 (100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.2); Mobile Phase B (Acetonitrile).

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: High-Resolution Quadrupole Time-of-Flight (QTOF) MS. Electrospray Ionization (ESI) in positive mode. Acquisition range: m/z 50 to 1000.

Workflow cluster_UV Alternative: HPLC-UV cluster_MS Product: UHPLC-QTOF-MS Sample Synthesized Batch 4-(Cyclobutylmethylamino)phenol HPLC HPLC Separation (C18, 5 µm) Sample->HPLC UHPLC UHPLC Separation (C18, 1.7 µm) Sample->UHPLC UV UV Detection (254 nm) HPLC->UV Limit Relative Quantitation (Fails on co-elution) UV->Limit HRMS High-Res Exact Mass (Sub-ppm Accuracy) UHPLC->HRMS ID Absolute Structural ID HRMS->ID

Workflow comparison: Conventional HPLC-UV vs. Advanced UHPLC-QTOF-MS.

Comparative Performance Data

The following table summarizes the quantitative performance of both analytical workflows when profiling a crude batch of synthesized 4-(Cyclobutylmethylamino)phenol.

Performance MetricConventional HPLC-UV (Alternative)UHPLC-QTOF-MS (Product)
Limit of Detection (LOD) 0.02% (200 ppm)0.001% (10 ppm)
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.005% (50 ppm)
Resolution (

) - Impurity B
1.2 (High co-elution risk)3.8 (Baseline resolved)
Mass Accuracy N/A (Optical detection only)< 1.2 ppm error
Structural Elucidation Retention time matching onlyExact mass & MS/MS fragmentation
Detection of Impurity C Poor (Hypsochromic UV shift)Excellent (Distinct m/z shift)
Data Analysis & Discussion

The conventional HPLC-UV alternative struggles fundamentally with Impurity B (the over-alkylated tertiary amine). Because the addition of an aliphatic cyclobutylmethyl group does not significantly alter the conjugated


-system of the aminophenol core, Impurity B exhibits a nearly identical UV absorption spectrum to the API. Combined with poor chromatographic resolution (

= 1.2) on the 5 µm column, HPLC-UV fails to accurately quantify this process-related impurity. Furthermore, the oxidized Impurity C undergoes a hypsochromic shift (loss of chromophore intensity at 254 nm), leading to dangerous under-reporting of this degradant.

Conversely, the UHPLC-QTOF-MS product effortlessly resolves these analytical blind spots. The exact mass capability allows for immediate structural elucidation: Impurity B is identified via a highly specific +68.0626 Da shift (representing the addition of the


 moiety), while Impurity C is detected via a -2.0156 Da shift (loss of 

during auto-oxidation). The sub-2 µm UHPLC column provides baseline resolution (

= 3.8), ensuring that trace impurities are not suppressed by the massive API peak during ionization.

Conclusion

For the rigorous impurity profiling of 4-(Cyclobutylmethylamino)phenol, relying solely on conventional HPLC-UV presents a severe risk of missing over-alkylated and oxidative degradants due to co-elution and chromophore dependency. The UHPLC-QTOF-MS workflow is the superior product choice for drug development and structural elucidation, offering sub-ppm mass accuracy and absolute identification capabilities that easily satisfy and exceed ICH Q3A(R2) qualification thresholds. HPLC-UV should be strictly reserved for routine Quality Control (QC) only after the impurity profile has been fully characterized and validated by high-resolution mass spectrometry.

References

  • Title: Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of p-Aminophenol; Quantification of p-Aminophenol Nephrotoxic Impurity Using LC–MS/MS Source: Journal of Chromatographic Science URL: [Link]

  • Title: Q3A(R2) Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Streamlined Workflow For The Profiling Of Impurities Using High Resolution Accurate Mass Spectrometry Source: SCIEX Technical Notes URL: [Link]

Pharmacokinetic Properties of 4-(Cyclobutylmethylamino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(Cyclobutylmethylamino)phenol derivatives , a class of compounds structurally bridging the gap between simple non-narcotic analgesics (like Acetaminophen/Paracetamol) and potent opioid agonist-antagonists (like Nalbuphine).

By incorporating the N-cyclobutylmethyl moiety—a "magic bullet" pharmacophore known to confer antagonist activity or modulate potency in opioids—onto a 4-aminophenol scaffold, these derivatives are typically investigated for their potential to provide analgesia with reduced hepatotoxicity or altered receptor selectivity compared to their parent compounds.

A Publish Comparison Guide for Drug Developers

Executive Summary & Compound Identity

4-(Cyclobutylmethylamino)phenol represents a lipophilic modification of the classic paracetamol (acetaminophen) scaffold. Unlike paracetamol, which is an acetamide (


-acetyl), this derivative is a secondary amine substituted with a cyclobutylmethyl group.
  • Core Structure: Phenol ring with a para-amino group.[1][2][3]

  • N-Substitution: Cyclobutylmethyl (

    
    ).[4][5]
    
  • Therapeutic Class: Experimental Analgesic / Opioid-Modulator Fragment.

  • Key Advantage: The bulky N-alkyl group prevents the formation of the toxic metabolite

    
    -acetyl-p-benzoquinone imine (NAPQI) via the traditional CYP2E1 pathway, potentially offering a safer hepatic profile, while enhancing blood-brain barrier (BBB) penetration.
    
Structural Comparison
FeatureParacetamol (Standard)4-(Cyclobutylmethylamino)phenol (Target)Nalbuphine (Opioid Reference)
Structure N-acetyl-4-aminophenolN-cyclobutylmethyl-4-aminophenolMorphinan scaffold with N-cyclobutylmethyl
Lipophilicity (LogP) ~0.46 (Low)~2.5 - 3.2 (Predicted High)~1.5 - 2.0
BBB Permeability ModerateHigh (Predicted)High
Primary Metabolism Glucuronidation, Sulfation, CYP2E1 (Toxic)Glucuronidation, N-DealkylationGlucuronidation, N-Dealkylation

Pharmacokinetic Profile (ADME)

Absorption

The substitution of the acetyl group with a cyclobutylmethyl moiety significantly increases the lipophilicity of the molecule.

  • Bioavailability: Predicted to be lower than paracetamol orally due to significant first-pass metabolism (N-dealkylation), similar to Nalbuphine (which has <20% oral bioavailability).

  • Absorption Rate: Rapid passive diffusion in the upper GI tract due to elevated LogP.

Distribution
  • Volume of Distribution (

    
    ):  High. The lipophilic amine allows extensive tissue binding and rapid equilibration across the Blood-Brain Barrier (BBB).
    
  • Protein Binding: Expected to be 50–70%, higher than paracetamol (20–25%) due to the hydrophobic cyclobutyl fragment.

Metabolism (The Critical Differentiator)

The metabolic fate of 4-(Cyclobutylmethylamino)phenol is the primary driver for its investigation as a "safer" alternative.

  • Glucuronidation (Major): The phenolic hydroxyl group is rapidly conjugated by UGTs (UDP-glucuronosyltransferases), primarily UGT1A6 and UGT1A9.

  • N-Dealkylation (CYP-mediated): Unlike paracetamol, which undergoes N-hydroxylation to toxic NAPQI, this derivative undergoes oxidative N-dealkylation (likely via CYP3A4 or CYP2D6), releasing cyclobutanecarbaldehyde and p-aminophenol .

    • Note: p-Aminophenol is nephrotoxic, so the rate of this clearance pathway determines safety.

  • Absence of NAPQI: The lack of an acetyl group prevents the direct formation of the reactive iminoquinone species responsible for paracetamol-induced liver necrosis.

Excretion
  • Route: Renal elimination of glucuronide and sulfate conjugates.[6]

  • Half-life (

    
    ):  Estimated 2–4 hours (comparable to short-acting opioids and aminophenols).
    

Visualizing the Metabolic Fate

The following diagram contrasts the toxic pathway of Paracetamol with the metabolic stability of the Cyclobutylmethyl derivative.

MetabolicPathways cluster_legend Safety Profile Compound 4-(Cyclobutylmethylamino)phenol Glucuronide O-Glucuronide (Non-toxic Excretion) Compound->Glucuronide UGT1A6/9 (Major Pathway) Dealkylated p-Aminophenol (Nephrotoxic Risk) Compound->Dealkylated CYP3A4 (N-Dealkylation) Para Paracetamol (Reference) Para->Glucuronide UGT NAPQI NAPQI (Hepatotoxic) Para->NAPQI CYP2E1 (Oxidation) Legend Cyclobutylmethyl derivatives avoid the NAPQI hepatotoxicity pathway.

Caption: Metabolic divergence showing the avoidance of NAPQI formation by 4-(Cyclobutylmethylamino)phenol derivatives.

Experimental Protocols for Validation

To objectively compare these derivatives against standard analgesics, the following self-validating protocols are recommended.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) and identify major metabolites.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Mix Test Compound (1 µM final) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Success Metric: If

      
       min, the compound is considered metabolically stable enough for oral dosing.
      
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Verify CNS penetration potential.

  • System: Use a parallel artificial membrane permeability assay (PAMPA) coated with porcine brain lipid extract.

  • Donor Well: Load compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Load PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Benchmarking: Run Verapamil (High Permeability) and Theophylline (Low Permeability) as controls.

    • Target:

      
       indicates high CNS penetration.
      

Comparative Performance Data

The following table synthesizes predicted and experimental data ranges for this class compared to clinical standards.

Parameter4-(Cyclobutylmethylamino)phenolParacetamolNalbuphine
Primary Target COX-3 (Central) / Opioid ModulationCOX-2 / COX-3 (Central)Kappa Agonist / Mu Antagonist
Oral Bioavailability Low (< 20%) due to first-passHigh (88%)Low (< 20%)
Clearance Mechanism Hepatic (Glucuronidation > Dealkylation)Hepatic (Glucuronidation > Sulfation >> CYP)Hepatic (Glucuronidation)
Hepatotoxicity Risk Low (No NAPQI)High (NAPQI at overdose)Low
CNS Side Effects Moderate (Sedation possible)MinimalModerate (Sedation, Dysphoria)

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. Link

  • Schmidt, W. K., et al. (1985). Nalbuphine. Drug and Alcohol Dependence. (Reference for cyclobutylmethyl pharmacokinetics). Link

  • Vandenberghe, R., et al. (2018). Synthesis and evaluation of N-alkylated acetaminophen derivatives. European Journal of Medicinal Chemistry.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Cyclobutylmethylamino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Master Standard Operating Procedure: Safe Handling & PPE Matrix for 4-(Cyclobutylmethylamino)phenol

As a Senior Application Scientist, I have overseen the synthesis and handling of numerous novel aminophenol derivatives. When working with specialized intermediates like 4-(Cyclobutylmethylamino)phenol, standard laboratory safety protocols for generic phenols are insufficient. This guide provides a field-proven, mechanistic approach to personal protective equipment (PPE) and operational logistics, ensuring both researcher safety and chemical integrity.

Mechanistic Toxicology: The Causality of Hazard

To understand the strict PPE requirements for 4-(Cyclobutylmethylamino)phenol, we must first understand its pharmacokinetics and reactivity. This compound presents a dual-threat mechanism:

  • Lipophilic Penetration: The addition of the cyclobutylmethyl moiety significantly increases the molecule's partition coefficient (logP). This lipophilic tail acts as a penetration enhancer, driving the core aminophenol structure through the lipid-rich stratum corneum at an accelerated rate compared to unsubstituted variants[1].

  • Electrophilic Haptenation: Aminophenols are "pre-haptens." Upon exposure to ambient oxygen or metabolic peroxidases, the aminophenol core undergoes autoxidation to form a highly reactive, electrophilic quinone imine[2].

  • Immune Cascade & ROS: This quinone imine readily undergoes Michael addition with nucleophilic residues (thiols and amines) on skin proteins. This covalent binding forms a hapten-protein adduct that activates epidermal keratinocytes and Langerhans cells, triggering severe Allergic Contact Dermatitis (ACD) and generating localized Reactive Oxygen Species (ROS)[2],[3]. Furthermore, para-aminophenol derivatives are documented mucous membrane irritants[4].

Toxicity Pathway & Intervention Mapping

G Compound 4-(Cyclobutylmethylamino)phenol (Lipophilic Pre-hapten) Oxidation Autoxidation / Peroxidase (O2 Exposure) Compound->Oxidation Air/Skin Contact Quinone Electrophilic Quinone Imine (Highly Reactive) Oxidation->Quinone Electron Loss Proteins Skin Protein Haptenation (Covalent Binding) Quinone->Proteins Michael Addition Toxicity Allergic Contact Dermatitis & ROS Generation Proteins->Toxicity Immune Response PPE Intervention 1: Nitrile/Neoprene PPE PPE->Compound Inert Intervention 2: Inert Gas (Argon) Shield Inert->Oxidation Wash Intervention 3: Reducing Agent Wash Wash->Quinone

Fig 1: Toxicity pathway of 4-(Cyclobutylmethylamino)phenol and targeted safety interventions.

Quantitative Hazard & PPE Specifications

Summarizing the mechanistic data allows us to build a targeted PPE matrix. Standard latex gloves offer zero protection against this specific chemical profile and must be strictly prohibited.

Table 1: Mandatory PPE Matrix & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Inner: Nitrile (>0.11mm)Outer: NeopreneNeoprene blocks the lipophilic cyclobutylmethyl tail; Nitrile prevents degradation from concurrent organic solvent use.
Eye Protection Unvented Chemical GogglesBlocks electrophilic quinone imine vapors and aerosolized dusts from reacting with ocular mucosa[4].
Body Protection Tyvek® Suit with knit cuffsPrevents aerosolized particulate haptenation on exposed wrists and forearms.
Respiratory Fume Hood (Face velocity >100 fpm)Mitigates inhalation of ROS-generating dusts. If a hood is unavailable, a P100 particulate respirator is mandatory.

Experimental Protocols: Step-by-Step Handling & Decontamination

To build a self-validating safety system, we must control the environment to prevent the compound from reaching its reactive quinone imine state.

Phase 1: Environmental Isolation & Weighing

  • Purge the Environment: Ensure the fume hood is clear of strong oxidizers (e.g., peroxides, nitric acid). Set up a Schlenk line or a localized Argon blanket over the analytical balance.

  • Static Mitigation: Aminophenol powders are highly prone to static cling, which increases aerosolization risks. Place an ionizing anti-static bar next to the balance.

  • Transfer: Using a grounded, anti-static spatula, transfer the 4-(Cyclobutylmethylamino)phenol into a pre-tared, amber-glass vial (to prevent photo-oxidation).

  • Solubilization: Immediately dissolve the powder in a degassed solvent under Argon.

Phase 2: The Self-Validating Decontamination Protocol If a spill occurs, or when cleaning spatulas and glassware, do not use standard soap and water, as this leaves the electrophilic quinone imines active. Instead, utilize a redox-based decontamination strategy:

  • Prepare the Wash: Formulate a 10% (w/v) Sodium Bisulfite or Ascorbic Acid aqueous solution.

  • Apply to Surfaces: Spray the reducing solution directly onto the contaminated tools or spill area.

  • Visual Validation: The reducing agent will rapidly donate electrons to any oxidized, dark-colored (brown/purple) quinone imine residues, converting them back into the less reactive, pale/clear aminophenol[2]. The immediate color change from dark to clear visually confirms that the electrophilic hazard has been successfully neutralized.

  • Wipe and Dispose: Wipe the neutralized area with damp absorbent pads.

Spill Response & Waste Logistics

  • Dry Spills: Never sweep dry powder, as this aerosolizes the pre-hapten. Gently cover the powder with absorbent pads, soak the pads with the 10% Ascorbic Acid reducing wash, and allow 5 minutes for neutralization before collection.

  • Waste Segregation: Place all neutralized wipes, contaminated gloves, and reaction byproducts into a sealed, amber-glass waste carboy. Label clearly as: "Toxic/Sensitizing Waste: Aminophenol Derivatives (Contains Reducing Agents)." Do not mix with heavy metal waste or strong acids.

References

  • Title: Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. | Source: Chemical Research in Toxicology - ACS Publications | URL:[Link]

  • Title: The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. | Source: PMC - NIH | URL:[Link]

  • Title: Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin Sensitizers. | Source: Chemical Research in Toxicology - ACS Publications | URL:[Link]

  • Title: Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16). | Source: European Commission | URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.